molecular formula C26H32O7 B1247167 Flagranone A

Flagranone A

Cat. No.: B1247167
M. Wt: 456.5 g/mol
InChI Key: PJRVHWMZLRRRMF-ZQEGAJDDSA-N
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Description

Flagranone A is a sesquiterpenoid.
This compound has been reported in Arthrobotrys flagrans with data available.
isolated from Duddingtonia flagrans;  structure in first source

Properties

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

IUPAC Name

[6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate

InChI

InChI=1S/C26H32O7/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-23(32-20(6)28)26-22(29)14-21(15-31-19(5)27)24(30)25(26)33-26/h8-9,11-14,23,25H,7,10,15H2,1-6H3/b12-8+,17-11+,18-13+

InChI Key

PJRVHWMZLRRRMF-ZQEGAJDDSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)C)C)C

Synonyms

flagranone A

Origin of Product

United States

Foundational & Exploratory

Flagranone A: A Comprehensive Technical Guide to its Natural Source and Associated Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flagranone A is a sesquiterpenoid natural product belonging to the farnesylated cyclohexenoxide class of compounds. Its sole identified natural source to date is the nematode-trapping fungus Duddingtonia flagrans (synonymous with Arthrobotrys flagrans). This document provides a detailed overview of this compound, including its chemical properties, natural origin, and the methodologies for its isolation and characterization. Furthermore, it explores the potential biological activities and the putative biosynthetic pathway of this fungal metabolite. The information presented herein is intended to serve as a valuable resource for researchers interested in the discovery and development of new natural products.

Introduction

The exploration of fungal secondary metabolites continues to be a fertile ground for the discovery of novel bioactive compounds with potential applications in medicine and agriculture. Among these, the nematode-trapping fungi represent a unique ecological group known to produce a diverse array of natural products to facilitate their predatory lifestyle. This compound, a sesquiterpenoid, was first reported from the carnivorous fungus Duddingtonia flagrans. Structurally, it is part of the oligosporon group, which is characterized by a farnesylated cyclohexenoxide core. This guide provides an in-depth look at the natural sourcing and technical data associated with this compound.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₆H₃₂O₇PubChem
Molecular Weight 456.5 g/mol PubChem
IUPAC Name [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetatePubChem
Chemical Class Sesquiterpenoid (Farnesylated cyclohexenoxide)Anderson et al., 1999[1]
Natural Source Duddingtonia flagrans (Arthrobotrys flagrans)Anderson et al., 1999[1]

Natural Source: Duddingtonia flagrans

Duddingtonia flagrans, a member of the Orbiliaceae family, is a fascinating carnivorous fungus renowned for its ability to form adhesive three-dimensional nets to trap and consume nematodes. This predatory fungus is a rich source of bioactive secondary metabolites, which are believed to play a role in its unique ecological niche. The production of this compound, along with its analogs Flagranone B and C, is a notable characteristic of this species.

Experimental Protocols

Fungal Cultivation and Extraction

The production of this compound is achieved through the fermentation of Duddingtonia flagrans. While the original publication by Anderson et al. (1999) contains the specific details, a general methodology for the cultivation of such fungi and extraction of their metabolites can be outlined as follows:

  • Inoculation and Fermentation: A pure culture of Duddingtonia flagrans is used to inoculate a suitable liquid fermentation medium. The medium composition, temperature, pH, and aeration are critical parameters that would be optimized for maximal production of this compound.

  • Extraction: After a sufficient incubation period, the fungal biomass is separated from the culture broth by filtration. Both the mycelia and the broth are typically extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the secondary metabolites.

Isolation and Purification

The crude extract containing this compound is subjected to a series of chromatographic techniques for purification. A typical workflow is illustrated in the diagram below.

experimental_workflow start Crude Extract from Duddingtonia flagrans silica_gel Silica Gel Chromatography start->silica_gel fractions Fraction Collection silica_gel->fractions bioassay Bioassay of Fractions (e.g., Antimicrobial Assay) fractions->bioassay active_fractions Selection of Active Fractions bioassay->active_fractions hplc Preparative HPLC active_fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General experimental workflow for the isolation and purification of this compound.
Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques. These methods are fundamental for the characterization of novel natural products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to establish the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls and hydroxyls.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores present in the molecule.

Biological Activity

This compound belongs to the oligosporon group of antibiotics, which are known for their antimicrobial properties. The original study by Anderson et al. (1999) reported that the flagranones exhibit antimicrobial activity similar to that of the oligosporons[1]. While specific data for this compound is limited in the public domain, the related compounds from Arthrobotrys oligospora have shown activity against various bacteria.

Given the predatory nature of the source organism, it is also plausible that this compound possesses nematicidal activity. However, dedicated studies are required to confirm this hypothesis and to determine the spectrum of activity and potency of this compound.

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids in fungi is a well-established area of research. These compounds are derived from the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the key C15 precursor. The biosynthesis of the oligosporon-type sesquiterpenoids, including this compound, is believed to involve the cyclization of FPP followed by a series of oxidative rearrangements. A putative biosynthetic pathway is proposed below.

biosynthesis_pathway mevalonate Mevalonate Pathway fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp cyclization Sesquiterpene Cyclase fpp->cyclization intermediate Cyclized Sesquiterpene Intermediate cyclization->intermediate oxidation Oxidative Rearrangements (P450 monooxygenases) intermediate->oxidation oligosporon_core Oligosporon-type Core Structure oxidation->oligosporon_core tailoring Tailoring Enzymes (e.g., Acetyltransferases) oligosporon_core->tailoring flagranone_a This compound tailoring->flagranone_a

Figure 2: Putative biosynthetic pathway for this compound.

Conclusion

This compound represents an intriguing example of the chemical diversity found within the fungal kingdom, particularly from organisms with unique ecological roles like Duddingtonia flagrans. This technical guide consolidates the available information on its natural source, chemical properties, and the methodologies required for its study. Further research into the specific biological activities of this compound, especially its potential nematicidal properties, and the elucidation of its complete biosynthetic pathway, will undoubtedly provide valuable insights for the development of new therapeutic and agricultural agents.

References

Flagranone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Sesquiterpenoid Flagranone A, its Physicochemical Properties, Biological Activity, and Experimental Protocols.

Abstract

This compound is a sesquiterpenoid natural product isolated from the nematophagous fungus Duddingtonia flagrans. As a secondary metabolite, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological functions. Detailed experimental methodologies for its isolation and analysis, where available in public literature, are presented to support further research and development. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Sesquiterpenoids, a class of terpenes with a 15-carbon backbone, are known to exhibit a wide array of biological activities. This compound, a member of this class, was first identified from the fungus Duddingtonia flagrans, a microorganism recognized for its ability to trap and consume nematodes. This guide synthesizes the current knowledge on this compound, with a focus on its chemical characteristics and reported biological effects.

Chemical Identity and Physicochemical Properties

This compound is classified as a sesquiterpenoid. Its chemical structure, molecular formula, and other key identifiers have been determined and are available through public chemical databases. A summary of its physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₃₂O₇PubChem
Molecular Weight 456.5 g/mol PubChem
IUPAC Name [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetatePubChem
PubChem CID 10575770PubChem

Biological Activity

Antimicrobial Activity

This compound, along with its structurally related compounds Flagranone B and C, has been reported to possess antimicrobial properties. These compounds were first isolated from Duddingtonia flagrans and were noted for these effects[1][2]. In a specific strain of the fungus, Duddingtonia flagrans IAH 1297, this compound was identified as the primary secondary metabolite[3][4].

Nematicidal Potential

While direct nematicidal activity of purified this compound is not extensively documented in the available literature, its origin from a nematode-trapping fungus suggests a potential role in the fungus-nematode interaction. The broader genus Arthrobotrys, to which Duddingtonia is closely related, is known to produce various secondary metabolites with nematicidal effects.

Toxicological Assessment

In silico toxicological studies using Quantitative Structure-Activity Relationship (QSAR) models have been conducted for this compound. These computational predictions suggest that this compound is non-genotoxic[5].

Experimental Protocols

General Workflow for Fungal Metabolite Isolation

The isolation of secondary metabolites like this compound from a fungal culture typically involves a multi-step process. A generalized workflow is depicted in the diagram below.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis & Characterization Fungal_Culture Fungal Culture (Duddingtonia flagrans) Fermentation Solid or Liquid State Fermentation Fungal_Culture->Fermentation Biomass_Separation Biomass-Broth Separation Fermentation->Biomass_Separation Extraction Solvent Extraction (e.g., Ethyl Acetate) Biomass_Separation->Extraction Crude_Extract Crude Extract Concentration Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Assays (e.g., Antimicrobial) Pure_Compound->Bioassays G Flagranone_A This compound Target_Identification Target Identification (e.g., Protein Binding Assay) Flagranone_A->Target_Identification interacts with Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Target_Identification->Pathway_Analysis modulates Cellular_Response Cellular Response (e.g., Apoptosis, Inhibition of Growth) Pathway_Analysis->Cellular_Response leads to

References

An In-depth Technical Guide to the Secondary Metabolites of Arthrobotrys flagrans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arthrobotrys flagrans (also known as Duddingtonia flagrans), a nematode-trapping fungus, represents a rich source of bioactive secondary metabolites with significant potential in agriculture and pharmacology. This technical guide provides a comprehensive overview of the current knowledge regarding these compounds, with a focus on their chemical diversity, biosynthesis, and biological activities. Detailed experimental methodologies, quantitative data on nematicidal activity, and elucidated signaling pathways are presented to facilitate further research and development in this field.

Introduction

Nematode-trapping fungi are carnivorous microorganisms that have evolved sophisticated mechanisms to capture and digest nematodes. A key component of their predatory lifestyle is the production of a diverse array of secondary metabolites. These compounds play crucial roles in luring prey, regulating the formation of trapping structures, and exhibiting direct nematicidal activity. Arthrobotrys flagrans is a prominent member of this fungal group and has been the subject of increasing research interest due to its potential as a biocontrol agent. This guide aims to consolidate the existing technical information on the secondary metabolism of A. flagrans to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and agricultural biotechnology.

Known Secondary Metabolites of Arthrobotrys flagrans

The secondary metabolite profile of Arthrobotrys flagrans is characterized by both volatile and non-volatile compounds, many of which exhibit significant biological activity.

Volatile Organic Compounds (VOCs) with Nematicidal Activity

A. flagrans produces a blend of volatile organic compounds (VOCs) that have been shown to be toxic to nematodes. Gas chromatography-mass spectrometry (GC-MS) analysis of the VOCs from D. flagrans has led to the identification of 52 metabolites. Among these, three compounds have been confirmed to possess significant nematicidal activity against the root-knot nematode Meloidogyne incognita[1][2].

  • Cyclohexanone: A cyclic ketone.

  • Cyclohexanol: A cyclic alcohol.

  • Cyclohexanamine: A cyclic amine.

These VOCs not only cause mortality in juvenile nematodes but also inhibit the hatching of nematode eggs[1][2]. Cyclohexanamine has demonstrated the highest nematicidal efficacy[1][2].

Non-Volatile Polyketides: Regulators of Morphogenesis

A. flagrans synthesizes a series of polyketide-derived compounds that act as morphogens, regulating the formation of its nematode-trapping structures.

  • 6-Methylsalicylic Acid (6-MSA): This volatile polyketide serves a dual role. It acts as a chemoattractant, luring nematodes towards the fungal mycelium[3]. Additionally, it functions as an inhibitor of trap formation, preventing the energy-intensive development of traps in the absence of prey[3]. The biosynthesis of 6-MSA is carried out by a polyketide synthase known as ArtA[3].

  • Arthrosporols: These compounds are downstream products of the 6-MSA biosynthetic pathway and also act as inhibitors of trap formation[3][4]. The presence of nematodes triggers a signaling cascade that downregulates the biosynthesis of both 6-MSA and arthrosporols, thereby inducing the formation of adhesive traps[3][4]. While the complete structures of arthrosporols from A. flagrans are not fully detailed in the available literature, related compounds, arthrosporols A-C, have been characterized from the closely related fungus Arthrobotrys oligospora[5]. These compounds possess a unique hybrid carbon skeleton composed of an epoxy-cyclohexenol fused with a monocyclic sesquiterpenol[5].

Quantitative Data on Biological Activity

The nematicidal activity of the key volatile secondary metabolites from Duddingtonia flagrans against Meloidogyne incognita has been quantified, as summarized in the table below.

CompoundConcentration (µM)Time (hours)Mortality Rate (%)Reference
Cyclohexanamine8.711297.93[1]

Table 1: Nematicidal Activity of Duddingtonia flagrans Volatile Organic Compounds against Meloidogyne incognita

Furthermore, these VOCs have been shown to inhibit the hatching of M. incognita eggs. At a concentration of 26.14 µM, cyclohexanamine reduced the number of hatched juveniles per egg mass to just 8.44 after three days[1].

Biosynthesis of Secondary Metabolites

Biosynthesis of 6-Methylsalicylic Acid and Arthrosporols

The biosynthesis of 6-MSA and arthrosporols in A. flagrans is initiated by the polyketide synthase ArtA[3]. This enzyme catalyzes the condensation of acetyl-CoA with three molecules of malonyl-CoA to produce 6-MSA[6]. Further enzymatic modifications, which are spatially separated from the initial synthesis, convert 6-MSA into arthrosporols in older hyphae[3]. The genes responsible for these subsequent steps are co-located with artA in a biosynthetic gene cluster[7]. The presence of nematodes leads to the downregulation of the expression of these genes, thus halting the production of these trap-inhibiting morphogens[3].

6_MSA_Arthrosporol_Biosynthesis Acetyl-CoA Acetyl-CoA PKS (ArtA) PKS (ArtA) Acetyl-CoA->PKS (ArtA) Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS (ArtA) 6-Methylsalicylic Acid (6-MSA) 6-Methylsalicylic Acid (6-MSA) PKS (ArtA)->6-Methylsalicylic Acid (6-MSA) Tailoring Enzymes Tailoring Enzymes 6-Methylsalicylic Acid (6-MSA)->Tailoring Enzymes Arthrosporols Arthrosporols Tailoring Enzymes->Arthrosporols

Biosynthetic pathway of 6-MSA and Arthrosporols.
Putative Biosynthesis of Nematicidal VOCs

The biosynthetic origins of cyclohexanone, cyclohexanol, and cyclohexanamine in A. flagrans have not yet been elucidated. In other microorganisms, the biosynthesis of such cyclic compounds can occur through various metabolic pathways, including the shikimate pathway or the degradation of aromatic compounds. Further genomic and transcriptomic studies are required to identify the biosynthetic gene clusters responsible for the production of these nematicidal VOCs in A. flagrans.

Signaling Pathways Regulating Secondary Metabolism

The switch from a saprophytic to a predatory lifestyle, which involves the modulation of secondary metabolite production, is tightly regulated by complex signaling pathways in A. flagrans.

G-Protein Coupled Receptor (GPCR) Signaling

A key signaling cascade is initiated by the detection of nematode-derived pheromones called ascarosides[8]. A. flagrans possesses a G-protein coupled receptor (GPCR), GprC, which acts as a sensor for these ascarosides[8]. Upon binding of ascarosides, GprC, in conjunction with the G-protein alpha subunit GasA, triggers a downstream signaling cascade[8]. This signaling reprograms the fungal cell, leading to the downregulation of the artA gene cluster and consequently, the cessation of 6-MSA and arthrosporol production[3]. This, in turn, initiates the formation of adhesive traps[3][8]. This GPCR-mediated pathway is a critical control point in the regulation of secondary metabolism and morphogenesis in A. flagrans.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ascarosides Ascarosides GprC (GPCR) GprC (GPCR) Ascarosides->GprC (GPCR) Binding GasA (G-protein) GasA (G-protein) GprC (GPCR)->GasA (G-protein) Activation Downstream Signaling Downstream Signaling GasA (G-protein)->Downstream Signaling artA Gene Cluster Downregulation artA Gene Cluster Downregulation Downstream Signaling->artA Gene Cluster Downregulation Trap Formation Induction Trap Formation Induction artA Gene Cluster Downregulation->Trap Formation Induction

GPCR signaling pathway for trap formation.

Experimental Protocols

Fungal Culture and Extraction of Secondary Metabolites
  • Culture Conditions: Duddingtonia flagrans can be cultured on various media, such as cornmeal agar, to support mycelial growth and chlamydospore production[9]. For the production of volatile secondary metabolites, cultures can be grown on a suitable solid medium in sealed vessels to allow for headspace collection[2]. Liquid cultures can also be employed for the extraction of non-volatile metabolites.

  • Extraction of Volatile Organic Compounds (VOCs):

    • Culture D. flagrans on a solid medium in a sealed flask for a specified period (e.g., 14 days)[2].

    • Utilize a headspace solid-phase microextraction (SPME) fiber to adsorb the volatile compounds from the culture headspace.

    • Desorb the collected VOCs from the SPME fiber in the injection port of a gas chromatograph for analysis.

  • Extraction of Non-Volatile Secondary Metabolites:

    • Grow D. flagrans in a liquid medium or on a solid medium.

    • Harvest the fungal mycelium and/or the culture filtrate.

    • Perform solvent extraction of the mycelium and/or filtrate using appropriate organic solvents such as ethyl acetate or methanol.

    • Concentrate the crude extract under reduced pressure for further purification.

Analytical Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS) for VOCs:

    • Separate the desorbed VOCs on a suitable GC column (e.g., a non-polar or mid-polar column).

    • Employ a temperature gradient program to achieve optimal separation of the compounds.

    • Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST) and retention indices.

    • Quantify the compounds using external or internal standards.

  • High-Performance Liquid Chromatography (HPLC) for Non-Volatile Metabolites:

    • Dissolve the crude extract in a suitable solvent.

    • Separate the compounds on a reverse-phase HPLC column (e.g., C18) using a gradient of water and an organic solvent (e.g., acetonitrile or methanol).

    • Detect the compounds using a diode array detector (DAD) or a mass spectrometer (LC-MS).

    • Isolate individual compounds using preparative HPLC for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compounds in a deuterated solvent.

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure of the isolated metabolites.

Experimental_Workflow cluster_culturing Fungal Culturing cluster_extraction Extraction cluster_analysis Analysis & Characterization A_flagrans_Culture Arthrobotrys flagrans Culture (Solid or Liquid Medium) VOC_Extraction Headspace SPME (for VOCs) A_flagrans_Culture->VOC_Extraction Solvent_Extraction Solvent Extraction (for Non-Volatiles) A_flagrans_Culture->Solvent_Extraction GC_MS GC-MS Analysis VOC_Extraction->GC_MS HPLC HPLC Analysis Solvent_Extraction->HPLC Bioassays Nematicidal Bioassays GC_MS->Bioassays NMR NMR Spectroscopy HPLC->NMR Purified Compounds HPLC->Bioassays

General experimental workflow.

Conclusion and Future Perspectives

Arthrobotrys flagrans is a promising source of bioactive secondary metabolites with clear applications in the development of novel nematicides. The identified VOCs and the morphogenic polyketides represent key targets for further investigation. Future research should focus on:

  • Comprehensive Metabolomic Profiling: Utilizing advanced analytical techniques to generate a complete inventory of the secondary metabolites produced by A. flagrans under various culture conditions.

  • Elucidation of Biosynthetic Pathways: Identifying and characterizing the biosynthetic gene clusters responsible for the production of all key bioactive compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the relationship between the chemical structures of the identified compounds and their nematicidal activity to guide the synthesis of more potent analogues.

  • Optimization of Production: Developing fermentation strategies to enhance the yield of desired bioactive metabolites for commercial applications.

A deeper understanding of the secondary metabolism of Arthrobotrys flagrans will undoubtedly pave the way for the development of effective and environmentally friendly solutions for the management of plant-parasitic nematodes.

References

Homologs of Flagranone A (Modeled after Austinoids) in Other Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Flagranone A" represents a novel or yet-to-be-widely-characterized fungal meroterpenoid, this technical guide leverages the extensive research on a closely related and well-understood family of fungal metabolites: the austinoids. Austin, first isolated from Aspergillus ustus in 1976, serves as the progenitor of a diverse class of over 100 known meroterpenoids.[1][2][3][4] This guide will use the austinoid family as a proxy for "this compound" to provide a comprehensive overview of its potential homologs, their biological activities, the methodologies for their study, and their biosynthetic origins.

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, partially derived from the terpenoid pathway.[1][5] Fungal meroterpenoids, including the austinoids, exhibit a remarkable diversity of complex chemical structures and a wide array of significant biological activities, such as insecticidal, anti-inflammatory, cytotoxic, antibacterial, and enzyme-inhibitory effects.[1][2][3][6][7] The primary producers of austin-type meroterpenoids (ATMTs) are fungi belonging to the genera Penicillium and Aspergillus.[1][2][3]

This guide presents a summary of known austinoid homologs, their biological activities in a structured format, detailed experimental protocols for their isolation and characterization, and a visualization of their biosynthetic pathway.

Quantitative Data on Biological Activities of Austinoid Homologs

The following table summarizes the reported biological activities of a selection of austinoid homologs, providing a comparative overview of their potency.

CompoundFungal SourceBiological ActivityIC50 ValueReference
Austin Aspergillus ustusInsecticidal (against Helicoverpa armigera)-[1]
Dehydroaustin Penicillium sp. MG-11Acetylcholinesterase Inhibition0.40 µM[6]
Isoaustinol Aspergillus sp. 16-5cAcetylcholinesterase Inhibition2.50 µM[6]
Dehydroaustinol Penicillium sp. MG-11Acetylcholinesterase Inhibition3.00 µM[6]
Penicianstinoid C Penicillium sp. TGM112Insecticidal (against Helicoverpa armigera larvae)100 µg/mL[1]
Isoaustinone Aspergillus variecolorLarvicidal (against Aedes aegypti)LC50 = 2.9 ppm[1]
Asperaustin B Aspergillus sp.Anti-inflammatory (NO production in RAW264.7 cells)48.04 ± 2.51 µM[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of austinoid-type fungal meroterpenoids.

Fungal Cultivation and Metabolite Extraction

Objective: To cultivate the fungal strain and extract the secondary metabolites for further analysis.

Materials:

  • Fungal strain (e.g., Aspergillus or Penicillium species)

  • Solid or liquid culture medium (e.g., Potato Dextrose Agar/Broth, Yeast Extract Sucrose Agar)

  • Erlenmeyer flasks or Petri dishes

  • Incubator

  • Ethyl acetate

  • Rotary evaporator

  • Methanol

  • Filtration apparatus (e.g., cheesecloth, filter paper)

Procedure:

  • Inoculate the selected fungal strain onto the chosen culture medium in Erlenmeyer flasks (for liquid culture) or Petri dishes (for solid culture).

  • Incubate the culture at a controlled temperature (typically 25-28 °C) for a specified period (e.g., 14-21 days) in stationary or shaking conditions.

  • For solid cultures, dice the agar and submerge it in ethyl acetate. For liquid cultures, centrifuge to separate the mycelia from the broth and extract both with ethyl acetate.

  • Agitate the mixture for several hours to ensure thorough extraction.

  • Filter the mixture to remove fungal biomass.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in methanol for subsequent fractionation and purification.

Isolation and Purification of Austinoid Homologs

Objective: To isolate individual austinoid compounds from the crude fungal extract.

Materials:

  • Crude extract dissolved in methanol

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • C18 reversed-phase HPLC column

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)

Procedure:

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.

  • Further purify the fractions containing compounds of interest using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Perform final purification of the isolated compounds using reversed-phase HPLC with a C18 column and a suitable mobile phase, typically a gradient of methanol-water or acetonitrile-water.

  • Collect the peaks corresponding to individual compounds and evaporate the solvent to obtain the pure austinoid homologs.

Structural Characterization

Objective: To determine the chemical structure of the isolated compounds.

Materials:

  • Purified austinoid homologs

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (e.g., High-Resolution Electrospray Ionization Mass Spectrometry - HRESIMS)

  • X-ray diffractometer (for single crystal X-ray analysis)

Procedure:

  • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the planar structure and assign proton and carbon signals.

  • Obtain HRESIMS data to determine the molecular formula of the compounds.

  • If suitable crystals can be grown, perform single-crystal X-ray diffraction analysis to unambiguously determine the absolute configuration.

Biological Activity Assays (Example: Acetylcholinesterase Inhibition Assay)

Objective: To evaluate the enzyme inhibitory activity of the isolated austinoid homologs.

Materials:

  • Purified austinoid homologs

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

  • Phosphate buffer

  • 96-well microplate reader

  • Positive control (e.g., Huperzine A)[6]

Procedure:

  • Prepare solutions of the test compounds, AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the buffer, test compound solution (at various concentrations), and AChE solution.

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate (ATCI) and the chromogenic reagent (DTNB).

  • Monitor the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the inhibition percentage against the compound concentration.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Austinoids

The biosynthesis of austinoids involves a complex series of enzymatic reactions, starting from the assembly of a polyketide precursor and its subsequent modification through prenylation, oxidation, and cyclization steps. The genes responsible for this pathway are typically found in biosynthetic gene clusters within the fungal genome.[5][8][9][10][11]

Austinoid_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (AusA) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) PT Prenyltransferase (AusN) Farnesyl Pyrophosphate (FPP)->PT DMOA 3,5-Dimethylorsellinic Acid PKS->DMOA DMOA->PT Prenylated_Intermediate Prenylated Intermediate PT->Prenylated_Intermediate Oxidations Oxidases & Dioxygenases (e.g., AusE, AusO) Prenylated_Intermediate->Oxidations Oxidized_Intermediates Oxidized Intermediates Oxidations->Oxidized_Intermediates TC Terpene Cyclase (AusD) Oxidized_Intermediates->TC Austinoid_Scaffold Core Austinoid Scaffold TC->Austinoid_Scaffold Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Acyltransferases) Austinoid_Scaffold->Tailoring_Enzymes Austinoid_Homologs Diverse Austinoid Homologs Tailoring_Enzymes->Austinoid_Homologs

Caption: Proposed biosynthetic pathway for austinoid meroterpenoids.

Experimental Workflow for Homolog Discovery

The following diagram illustrates a typical workflow for the discovery and characterization of novel austinoid homologs from fungal sources.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_biosynthesis Biosynthesis & Engineering Phase Fungal_Cultivation Fungal Cultivation Extraction Metabolite Extraction Fungal_Cultivation->Extraction LCMS_Profiling LC-MS/MS Profiling Extraction->LCMS_Profiling Dereplication Dereplication & Novelty Check LCMS_Profiling->Dereplication Isolation Isolation & Purification (HPLC) Dereplication->Isolation Novel Compound Detected Genome_Mining Genome Mining for BGCs Dereplication->Genome_Mining Correlate with Genomics Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Structure_Elucidation->Bioactivity_Screening Gene_Deletion Gene Deletion/Overexpression Structure_Elucidation->Gene_Deletion Heterologous_Expression Heterologous Expression Gene_Deletion->Heterologous_Expression

Caption: Experimental workflow for fungal meroterpenoid homolog discovery.

The study of this compound and its homologs, through the lens of the well-established austinoid family, offers significant opportunities for the discovery of novel bioactive compounds. The structural diversity within this class of fungal meroterpenoids, coupled with their varied and potent biological activities, makes them attractive candidates for drug development programs. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to explore the chemical diversity of these fascinating natural products, elucidate their biosynthetic pathways, and unlock their therapeutic potential. Future research, including the application of synthetic biology and metabolic engineering techniques, holds the promise of generating novel, high-value "unnatural" homologs with enhanced properties.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Flagranone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagranone A is a sesquiterpenoid and the primary secondary metabolite produced by the nematophagous fungus Duddingtonia flagrans, particularly strain IAH 1297. This compound, along with its structurally related counterparts Flagranone B and C, has demonstrated antimicrobial activities and is of significant interest for its potential therapeutic applications. As a natural product derived from a fungus known for its predatory action against parasitic nematodes, this compound is a focal point for research into novel anti-infective and antiparasitic agents.

This document provides a comprehensive guide to the extraction of this compound from Duddingtonia flagrans cultures. The protocols outlined below are based on established methods for the isolation of secondary metabolites from fungal sources and are intended to serve as a foundational methodology for researchers.

Data Presentation

Currently, specific quantitative data regarding the yield of this compound from Duddingtonia flagrans cultures through various extraction methods is not extensively detailed in publicly available literature. The tables below are structured to accommodate data from future experimental work, allowing for a direct comparison of different extraction parameters.

Table 1: Comparison of Solvent Efficiency for this compound Extraction

Solvent SystemExtraction MethodTemperature (°C)Extraction Time (hours)Yield of Crude Extract ( g/100g biomass)Purity of this compound in Crude Extract (%)
Ethyl AcetateMaceration2548Data to be determinedData to be determined
DichloromethaneMaceration2548Data to be determinedData to be determined
MethanolMaceration2548Data to be determinedData to be determined
CyclohexaneSoxhlet6924Data to be determinedData to be determined
AcetoneUltrasonic402Data to be determinedData to be determined

Table 2: Optimization of Extraction Conditions for this compound

ParameterVariation 1Variation 2Variation 3Resulting Yield (mg/g)
Particle Size Fine PowderCoarse PowderWhole BiomassData to be determined
Solid-to-Liquid Ratio 1:101:201:30Data to be determined
Extraction Time (hours) 122448Data to be determined
Temperature (°C) 254060Data to be determined

Experimental Protocols

The following protocols describe the key steps for the cultivation of Duddingtonia flagrans and the subsequent extraction and purification of this compound.

Protocol 1: Cultivation of Duddingtonia flagrans

Objective: To produce a sufficient biomass of Duddingtonia flagrans for the extraction of this compound.

Materials:

  • Duddingtonia flagrans culture (e.g., strain IAH 1297)

  • Solid substrate (e.g., moistened grain, rice, or wheat bran)

  • Autoclavable culture vessels (e.g., flasks or bags)

  • Incubator

Procedure:

  • Substrate Preparation: Moisten the chosen solid substrate with an appropriate amount of water. The optimal moisture content will vary depending on the substrate but should be sufficient to support fungal growth without becoming waterlogged.

  • Sterilization: Autoclave the moistened substrate in the culture vessels to ensure sterility.

  • Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate the sterilized substrate with a starter culture of Duddingtonia flagrans.

  • Incubation: Incubate the inoculated substrate under controlled conditions of temperature and humidity. Optimal conditions for D. flagrans growth are typically around 25°C.

  • Harvesting: After a sufficient incubation period (typically several weeks), when the fungus has fully colonized the substrate, harvest the fungal biomass.

  • Drying and Grinding: Dry the harvested biomass (e.g., by freeze-drying or air-drying at a low temperature) and then grind it into a fine powder to increase the surface area for extraction.

Protocol 2: Extraction of this compound

Objective: To extract this compound from the fungal biomass.

Materials:

  • Dried and powdered Duddingtonia flagrans biomass

  • Extraction solvent (e.g., ethyl acetate, dichloromethane, or methanol)

  • Erlenmeyer flasks or beakers

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Maceration: a. Suspend the powdered biomass in the chosen extraction solvent in a flask at a solid-to-liquid ratio of approximately 1:10 (w/v). b. Agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24-48 hours. c. Separate the solvent from the solid residue by filtration. d. Repeat the extraction process with fresh solvent two to three more times to ensure complete extraction.

  • Solvent Evaporation: a. Combine all the solvent extracts. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

Objective: To isolate pure this compound from the crude extract.

Materials:

  • Crude extract of Duddingtonia flagrans

  • Silica gel for column chromatography

  • A series of solvents with increasing polarity for elution (e.g., hexane, ethyl acetate, and methanol mixtures)

  • Glass column for chromatography

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system (for final purification, if necessary)

Procedure:

  • Column Chromatography: a. Prepare a silica gel column packed in a non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. c. Apply the adsorbed extract to the top of the prepared column. d. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection and Analysis: a. Collect the eluate in fractions using a fraction collector. b. Monitor the separation of compounds in the fractions by thin-layer chromatography (TLC). c. Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Final Purification (if required): a. For higher purity, subject the pooled fractions to further purification using preparative high-performance liquid chromatography (HPLC).

Visualizations

Diagram 1: General Workflow for this compound Extraction

Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Cultivation Cultivation of D. flagrans Harvesting Harvesting Biomass Cultivation->Harvesting Processing Drying & Grinding Harvesting->Processing Extraction Solvent Extraction Processing->Extraction Concentration Solvent Evaporation Extraction->Concentration Chromatography Column Chromatography Concentration->Chromatography Analysis TLC/HPLC Analysis Chromatography->Analysis Isolation Isolation of this compound Analysis->Isolation

Caption: A generalized workflow for the extraction and purification of this compound.

Diagram 2: Potential Signaling Pathways for Sesquiterpenoid Bioactivity

While specific signaling pathways for this compound are yet to be elucidated, sesquiterpenoids from fungal sources are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. These activities are often mediated through key cellular signaling pathways.

Signaling_Pathways cluster_inflammatory Anti-inflammatory Pathway cluster_apoptosis Apoptosis Induction Pathway cluster_mapk MAPK Pathway Modulation Sesquiterpenoid Fungal Sesquiterpenoid (e.g., this compound) NFkB NF-κB Pathway Sesquiterpenoid->NFkB Caspase Caspase Activation Sesquiterpenoid->Caspase MAPK MAPK Pathway (e.g., ERK, JNK, p38) Sesquiterpenoid->MAPK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines inhibition Apoptosis Apoptosis Caspase->Apoptosis CellProliferation Cell Proliferation MAPK->CellProliferation modulation

Caption: Hypothetical signaling pathways potentially modulated by fungal sesquiterpenoids.

Application Notes and Protocols: Isolation and Purification of Flagranone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagranone A is a sesquiterpenoid natural product isolated from the nematode-trapping fungus Duddingtonia flagrans (also known as Arthrobotrys flagrans).[1][2] It belongs to a class of compounds known as cyclohexenoxide antibiotics.[1] Possessing a unique chemical structure, this compound has garnered interest for its potential biological activities, particularly its antimicrobial and nematicidal properties.[1][3] These application notes provide a detailed protocol for the isolation and purification of this compound from fungal culture, based on established methodologies. The included data and workflows are intended to guide researchers in obtaining this compound for further investigation and drug development endeavors.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₃₂O₇
Molecular Weight 456.5 g/mol
Class Sesquiterpenoid, Cyclohexenoxide Antibiotic
Source Organism Duddingtonia flagrans (Arthrobotrys flagrans)
Appearance Colorless Oil

Experimental Protocols

The following protocols are derived from the foundational work on the isolation of this compound.

Fermentation of Duddingtonia flagrans

This protocol outlines the cultivation of Duddingtonia flagrans to produce this compound.

Materials:

  • Duddingtonia flagrans culture (strain MST-106447 or equivalent)

  • Agar slants (e.g., Potato Dextrose Agar)

  • Seed culture medium (e.g., ATCC medium 172)

  • Production culture medium (e.g., ATCC medium 172)

  • Sterile baffled flasks (250 mL and 2 L)

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Aseptically transfer a portion of the Duddingtonia flagrans mycelia from an agar slant to a 250 mL baffled flask containing 50 mL of sterile seed culture medium.

  • Seed Culture Incubation: Incubate the flask on a rotary shaker at 200 rpm for 72 hours at 28°C.

  • Production Culture Inoculation: Use the seed culture to inoculate 2 L baffled flasks, each containing 500 mL of production medium, with a 5% (v/v) inoculum.

  • Production Fermentation: Incubate the production flasks on a rotary shaker at 200 rpm for 14 days at 28°C.

Extraction of this compound

This protocol describes the extraction of the crude metabolite mixture containing this compound from the fungal culture.

Materials:

  • Fermentation broth from Protocol 1

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Rotary evaporator

  • Large filtration apparatus

Procedure:

  • Mycelial Filtration: At the end of the fermentation period, harvest the culture broth. Add diatomaceous earth to the whole broth (approximately 5% w/v) to aid in filtration.

  • Solvent Extraction: Filter the mixture and extract the filtrate and the mycelial cake with an equal volume of ethyl acetate. Repeat the extraction process three times.

  • Concentration: Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude oily residue.

Purification of this compound

This protocol details the chromatographic purification of this compound from the crude extract.

Materials:

  • Crude extract from Protocol 2

  • Silica gel (for column chromatography)

  • Solvents for chromatography: n-hexane, ethyl acetate, dichloromethane, methanol

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18)

  • Fractions collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Silica Gel Column Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Prepare a silica gel column packed in n-hexane.

    • Apply the adsorbed crude extract to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the elution of compounds by TLC.

    • Combine fractions containing this compound based on TLC analysis.

  • Semi-Preparative HPLC:

    • Concentrate the combined fractions from the silica gel column.

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Inject the sample onto a semi-preparative C18 HPLC column.

    • Elute with an isocratic or gradient solvent system (e.g., methanol/water or acetonitrile/water) to separate this compound from other components.

    • Collect the peak corresponding to this compound.

  • Final Purification and Characterization:

    • Concentrate the collected HPLC fraction to obtain pure this compound as a colorless oil.

    • Confirm the identity and purity of the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

ParameterResult
Fermentation Scale 20 Liters
Crude Extract Yield 5.8 g
Purified this compound Yield 40 mg
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.15 (d, J=15.5 Hz, 1H), 6.41 (dd, J=15.5, 11.0 Hz, 1H), 6.18 (d, J=11.0 Hz, 1H), 5.95 (s, 1H), 5.72 (d, J=9.8 Hz, 1H), 5.12 (t, J=7.0 Hz, 1H), 4.70 (d, J=12.5 Hz, 1H), 4.55 (d, J=12.5 Hz, 1H), 3.55 (d, J=3.0 Hz, 1H), 3.45 (d, J=3.0 Hz, 1H), 2.50-2.60 (m, 2H), 2.10 (s, 3H), 2.05 (s, 3H), 1.95-2.05 (m, 2H), 1.88 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 195.1, 192.5, 170.2, 169.8, 145.2, 142.1, 138.5, 135.2, 131.8, 128.5, 124.1, 122.8, 68.5, 62.1, 58.5, 56.2, 39.7, 26.4, 25.7, 20.9, 20.8, 17.7, 16.5, 16.2
High-Resolution Mass Spec (m/z) [M+Na]⁺ calculated for C₂₆H₃₂O₇Na: 479.2046; found: 479.2043

Visualizations

experimental_workflow fermentation Duddingtonia flagrans Fermentation (14 days) harvest Harvest & Filtration (with Diatomaceous Earth) fermentation->harvest extraction Ethyl Acetate Extraction (x3) harvest->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Oily Extract concentration1->crude_extract silica_column Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) crude_extract->silica_column tlc_monitoring TLC Monitoring silica_column->tlc_monitoring fraction_pooling Pooling of Fractions tlc_monitoring->fraction_pooling concentration2 Concentration fraction_pooling->concentration2 hplc Semi-Preparative HPLC (C18, Methanol/Water) concentration2->hplc pure_compound Pure this compound hplc->pure_compound characterization Spectroscopic Characterization (NMR, MS) pure_compound->characterization

Caption: Experimental workflow for the isolation and purification of this compound.

potential_applications flagranone_a This compound biological_activity Known Biological Activities flagranone_a->biological_activity antimicrobial Antimicrobial biological_activity->antimicrobial nematicidal Nematicidal biological_activity->nematicidal potential_applications Potential Applications antimicrobial->potential_applications nematicidal->potential_applications drug_development Antibiotic Drug Development potential_applications->drug_development agrochem Agrochemicals (Bio-nematicides) potential_applications->agrochem research_tool Research Tool for Studying Fungal-Nematode Interactions potential_applications->research_tool

Caption: Potential applications of this compound based on its biological activities.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated notable antimicrobial and nematicidal activities.[1][3] As a cyclohexenoxide antibiotic, its mechanism of action may involve the disruption of cellular processes in target organisms. While specific signaling pathways for this compound have not been elucidated, compounds with similar structural motifs often exert their effects through mechanisms such as:

  • Inhibition of Key Enzymes: The electrophilic nature of the epoxide and enone functionalities present in this compound suggests potential covalent modification of nucleophilic residues in essential enzymes, leading to their inactivation.

  • Disruption of Cell Membranes: The lipophilic side chain of this compound may facilitate its interaction with and disruption of the integrity of microbial or nematode cell membranes, leading to leakage of cellular contents and cell death.

  • Induction of Oxidative Stress: The compound could potentially interfere with cellular redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to proteins, lipids, and nucleic acids.

Further research is required to delineate the precise molecular targets and signaling pathways affected by this compound. Its demonstrated bioactivities make it a compelling candidate for development as a novel antibiotic or as a bio-nematicide for agricultural applications. The protocols provided herein offer a robust starting point for researchers to obtain this promising natural product for further investigation into its therapeutic and practical potential.

References

Application Notes and Protocols for the Proposed Synthesis of Flagranone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flagranone A is a sesquiterpenoid natural product isolated from the fungus Arthrobotrys flagrans. It possesses a unique chemical architecture characterized by a highly unsaturated C15-terpenoid side chain attached to a bicyclic epoxyquinone core. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed retrosynthetic analysis and detailed, plausible synthetic protocols for the assembly of this compound. The proposed strategy is based on a convergent approach, involving the separate synthesis of two key fragments—the sesquiterpenoid side chain and the epoxyquinone core—followed by their strategic coupling. The experimental protocols provided for the synthesis of these fragments are based on established methodologies for analogous chemical transformations. This document is intended to serve as a foundational guide for researchers aiming to achieve the first total synthesis of this complex natural product.

Proposed Retrosynthetic Analysis

A convergent retrosynthetic strategy for this compound is proposed, dissecting the molecule into two primary fragments: the bicyclic core 2 and the sesquiterpenoid side chain 3 . The key disconnection is the carbon-carbon bond between the bicyclic core and the terpenoid chain. This bond could be formed through a nucleophilic addition of an organometallic derivative of the side chain to an electrophilic precursor of the core, or via a cross-coupling reaction. Subsequent functional group manipulations would then yield this compound (1 ).

Caption: Proposed retrosynthetic analysis of this compound.

Synthesis of the Bicyclic Epoxyquinone Core (Fragment 2)

The synthesis of the functionalized 7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione core can be envisioned starting from a commercially available quinone, such as p-benzoquinone. The key steps would involve a Diels-Alder reaction to construct the bicyclic system, followed by stereoselective epoxidation.

Experimental Protocol: Synthesis of the Bicyclic Core

Step 1: Diels-Alder Reaction

  • To a solution of p-benzoquinone (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a diene (e.g., furan or cyclopentadiene, 1.1 eq).

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the diene, for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the bicyclo[2.2.2]octene-dione adduct.

Step 2: Epoxidation

  • Dissolve the bicyclic adduct (1.0 eq) in a chlorinated solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the epoxyquinone core.

Synthesis of the Sesquiterpenoid Side Chain (Fragment 3)

The synthesis of the highly unsaturated C15 side chain can be approached through a series of olefination and coupling reactions, starting from simpler, commercially available terpene precursors like geraniol. Stereocontrol of the double bonds is a critical aspect of this synthesis.

Experimental Protocol: Synthesis of the Sesquiterpenoid Side Chain

Step 1: Oxidation of Geraniol

  • To a stirred solution of geraniol (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC, 1.5 eq) and a small amount of Celite.

  • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain geranial.

Step 2: Horner-Wadsworth-Emmons Olefination

  • To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of a suitable phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of geranial (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield the extended unsaturated ester.

Further steps would involve reduction of the ester to an alcohol, conversion to a suitable leaving group (e.g., a halide or tosylate), and subsequent coupling reactions to further extend the carbon chain and introduce the remaining double bonds with the desired stereochemistry.

Proposed Coupling of Fragments and Final Steps

The crucial step in the total synthesis is the coupling of the bicyclic core 2 and the sesquiterpenoid side chain 3 . A plausible approach would be the addition of an organometallic derivative of the side chain to the ketone functionality of the bicyclic core.

Proposed_Coupling_Strategy cluster_0 Fragment Coupling cluster_1 Final Steps core Bicyclic Core (2) with electrophilic center coupled Coupled Intermediate core->coupled sidechain Side Chain (3) as organometallic nucleophile (e.g., Grignard or organolithium) sidechain->coupled Nucleophilic Addition final_steps Dehydration & Acetylation coupled->final_steps flagranone This compound (1) final_steps->flagranone

Caption: Proposed coupling strategy for the synthesis of this compound.

Experimental Protocol: Proposed Coupling and Final Steps

Step 1: Formation of the Organometallic Reagent

  • To a solution of the functionalized sesquiterpenoid side chain (with a terminal halide, 1.0 eq) in anhydrous THF, add magnesium turnings (1.2 eq).

  • Initiate the Grignard reaction (e.g., with a crystal of iodine or by gentle heating).

  • Stir the reaction mixture at room temperature until the magnesium is consumed.

Step 2: Coupling Reaction

  • Cool a solution of the bicyclic epoxyquinone core (1.0 eq) in anhydrous THF to -78 °C.

  • Add the freshly prepared Grignard reagent of the side chain dropwise to the solution of the core.

  • Stir the reaction mixture at -78 °C for 1-2 hours and then allow it to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Dehydration and Acetylation

  • The tertiary alcohol obtained from the coupling reaction would need to be dehydrated to form the exocyclic double bond. This could be achieved using a variety of reagents such as Martin's sulfurane or by conversion to a leaving group followed by elimination.

  • The final step would be the acetylation of the primary alcohol on the side chain and any other necessary functional group manipulations to yield this compound.

Quantitative Data Summary (Hypothetical)

Since no total synthesis has been reported, the following table presents hypothetical but plausible yields and step counts for the proposed synthetic route.

Stage Key Transformation Number of Steps Hypothetical Overall Yield
Fragment 2 Synthesis Diels-Alder & Epoxidation250-60%
Fragment 3 Synthesis Chain Elongation & Functionalization5-715-25%
Coupling & Final Steps Grignard Addition & Post-Coupling Modifications3-430-40%
Overall Proposed Synthesis ---10-13 2-6%

Conclusion

The proposed synthesis of this compound presents a challenging but feasible route for the construction of this complex natural product. The success of this synthesis will heavily rely on the careful execution of each step, particularly the stereocontrolled synthesis of the sesquiterpenoid side chain and the efficient coupling of the two key fragments. The protocols outlined in this document provide a solid starting point for any research group embarking on this synthetic challenge. The successful total synthesis of this compound would be a significant achievement in the field of natural product synthesis and would open avenues for the biological evaluation of this intriguing molecule and its analogues.

Application Notes and Protocols for the Analysis of Flagranone A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flagranone A is a sesquiterpenoid natural product isolated from the fungus Arthrobotrys flagrans.[1] Its chemical formula is C₂₆H₃₂O₇, with a molecular weight of 456.5 g/mol .[1] While detailed biological studies on this compound are limited, other metabolites from the Arthrobotrys genus have been shown to act as morphology-regulating agents, influencing fungal development, such as the formation of conidiophores and hyphal networks.[2][3] These notes provide detailed protocols for the analytical characterization and quantification of this compound using modern chromatographic and spectroscopic techniques, based on established methods for structurally similar sesquiterpenoids.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally labile sesquiterpenoids.[4] This protocol outlines a reversed-phase HPLC method coupled with Diode Array Detection (DAD) or Charged Aerosol Detection (CAD) for the quantification of this compound.

Experimental Protocol: HPLC-DAD/CAD

  • Sample Preparation:

    • Accurately weigh 10 mg of dried fungal biomass or extract containing this compound.

    • Perform extraction using 5 mL of methanol (MeOH).

    • Sonicate the sample for 30 minutes, followed by shaking for 1 hour.[5]

    • Centrifuge the mixture at 13,000 x g for 5 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or CAD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For higher resolution of complex mixtures, a C30 column can also be effective.[6]

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile (ACN) with 0.1% formic acid.

    • Gradient Elution:

      • 0-5 min: 25% B

      • 5-20 min: 25% to 45% B (linear gradient)

      • 20-25 min: 45% B (isocratic)

      • 25-35 min: 45% to 80% B (linear gradient)

      • 35-40 min: 80% to 25% B (linear gradient)

      • 40-50 min: 25% B (isocratic re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[7]

    • Injection Volume: 10 µL.

    • Detection:

      • DAD: Monitor at 210 nm, as many terpenoids lack strong chromophores at higher wavelengths.[6]

      • CAD: Use for universal quantification, especially if this compound lacks a suitable chromophore.

  • Quantification:

    • Prepare a calibration curve using isolated and purified this compound standard at a minimum of five concentration levels.

    • Quantify the amount of this compound in the sample by correlating its peak area with the calibration curve.

Quantitative Data (Representative for Sesquiterpenoids)

The following table summarizes typical performance data for the HPLC analysis of sesquiterpenoids. These values are based on validated methods for similar compounds and should be established specifically for this compound during method validation.

ParameterTypical Value RangeReference
Linearity (r²)> 0.999[8]
Limit of Detection (LOD)0.5 - 6.0 µg/mL[9]
Limit of Quantitation (LOQ)1.6 - 19.0 µg/mL[9]
Recovery97% - 103%[8]
Precision (RSD%)< 5%[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex matrices and for confirming its identity.

Experimental Protocol: UPLC-Q-TOF-MS/MS

  • Sample Preparation:

    • Follow the same extraction and filtration procedure as described for the HPLC protocol. Dilute the final extract if necessary to avoid detector saturation.

  • Instrumentation and Conditions:

    • LC System: An Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A high-resolution C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient Elution:

      • 0-2 min: 35% B

      • 2-17 min: 35% to 98% B (linear gradient)

      • 17-19 min: 98% B (isocratic)

      • 19-21 min: 98% to 35% B (linear gradient for re-equilibration)

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive ESI mode is typically effective for sesquiterpenoids.[1][8]

    • Source Temperature: 80°C.[1]

    • Desolvation Temperature: 450°C.[1]

    • Desolvation Gas Flow: 900 L/h (Nitrogen).[1]

    • Data Acquisition: Acquire full scan MS data from m/z 100-1000. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID) to obtain characteristic fragment ions for structural confirmation. The precursor ion for this compound would be its protonated molecule [M+H]⁺ at m/z 457.22.

Quantitative Data (Representative for LC-MS of Sesquiterpenoids)

This table provides typical validation parameters for LC-MS based quantification of sesquiterpenoids.

ParameterTypical Value RangeReference
Linearity (r²)> 0.998[9]
Limit of Detection (LOD)2.0 - 7.0 µg/mL[9]
Limit of Quantitation (LOQ)6.0 - 21.0 µg/mL[9]
Recovery74% - 90%[9]
Accuracy (Error %)< 15%[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural determination of natural products like this compound.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation:

    • A pure, isolated sample of this compound (>5 mg) is required for comprehensive NMR analysis.

    • Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[10]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for resolving complex proton and carbon signals.[10]

    • 1D NMR Experiments:

      • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

      • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing information about the molecule's stereochemistry.

  • Data Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate ¹H NMR signals to determine the relative number of protons.

    • Assign chemical shifts (δ) for all proton and carbon signals by systematically analyzing the 1D and 2D spectra.

    • Use HMBC and COSY correlations to connect molecular fragments and elucidate the complete structure of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation FungalCulture Fungal Culture (Arthrobotrys flagrans) Extraction Solvent Extraction (Methanol) FungalCulture->Extraction Filtration Centrifugation & Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD/CAD (Quantification) Filtration->HPLC Quantitative Workflow LCMS UPLC-Q-TOF-MS/MS (Identification & Sensitivity) Filtration->LCMS Qualitative/ Quantitative Workflow NMR NMR Spectroscopy (Structure Elucidation) Filtration->NMR Requires pure isolate QuantData Quantitative Analysis (Calibration Curve) HPLC->QuantData QualData Structural Confirmation (MS/MS Fragmentation) LCMS->QualData StructureElucid De Novo Structure (1D & 2D NMR Analysis) NMR->StructureElucid

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway cluster_fungus Arthrobotrys Fungus cluster_process Morphological Regulation cluster_outcome Biological Outcome FlagranoneA This compound (Sesquiterpenoid) Conidiophores Conidiophore Formation FlagranoneA->Conidiophores Inhibits (?) HyphalNetwork Hyphal Network Transition (2D Network) FlagranoneA->HyphalNetwork Modulates (?) Reproduction Fungal Reproduction Conidiophores->Reproduction Leads to Defense Fungal Defense/ Predation HyphalNetwork->Defense Leads to

Caption: Hypothetical biological pathway for this compound in Arthrobotrys.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Flagranone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagranone A is a sesquiterpenoid natural product isolated from the nematode-trapping fungus Arthrobotrys flagrans (also known as Duddingtonia flagrans).[1][2] As a secondary metabolite from a carnivorous fungus, this compound is of interest for its potential biological activities, which may be relevant in drug discovery and development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for the unambiguous structure elucidation and characterization of such novel natural products. This document provides a comprehensive overview of the NMR data for this compound and detailed protocols for the key NMR experiments required for its analysis.

Chemical Structure

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₂₆H₃₂O₇

  • Molar Mass: 456.5 g/mol

  • IUPAC Name: [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate

¹H and ¹³C NMR Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data is crucial for the verification of the compound's identity and for further structural studies.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
13.25d2.0
46.78s
63.55d2.0
1'6.89d11.0
2'5.89d11.0
4'6.25dd15.0, 11.0
5'6.58dd15.0, 11.0
7'5.95d11.0
8'2.20m
9'2.05m
10'5.12t7.0
12'1.68s
13'1.75s
14'1.85s
15'1.60s
1-OAc2.15s
4-CH₂OAc4.75s
4-CH₂OAc2.08s

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

Positionδ (ppm)
154.2
2194.5
3142.1
4138.8
5193.8
652.8
1'118.9
2'141.2
3'130.5
4'128.5
5'135.2
6'125.1
7'138.1
8'39.8
9'26.5
10'123.5
11'132.1
12'17.7
13'16.2
14'12.5
15'25.7
1-OAc (C=O)170.2
1-OAc (CH₃)21.1
4-CH₂OAc (CH₂)61.5
4-CH₂OAc (C=O)170.8
4-CH₂OAc (CH₃)20.8

Experimental Protocols

The following are detailed protocols for the acquisition of 1D and 2D NMR spectra for the structural elucidation of this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample concentration available.

1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. 1D NMR Spectroscopy

  • ¹H NMR Spectroscopy

    • Tune and shim the NMR spectrometer for the sample.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Spectroscopy

    • Tune and shim the carbon channel of the spectrometer.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy)

    • Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).

    • Set the spectral widths in both F1 and F2 dimensions to cover the proton chemical shift range.

    • Acquire a 2D data matrix of at least 1024 x 256 data points.

    • Set the number of scans per increment to 2-4.

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence)

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Set the F2 (¹H) spectral width from -1 to 11 ppm and the F1 (¹³C) spectral width from 0 to 160 ppm.

    • Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.

    • Acquire a data matrix of at least 1024 x 256 data points.

    • Set the number of scans per increment to 4-8.

    • Process the data with appropriate window functions.

  • HMBC (Heteronuclear Multiple Bond Correlation)

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to 8 Hz.

    • Acquire a data matrix of at least 2048 x 256 data points.

    • Set the number of scans per increment to 8-16.

    • Process the data with appropriate window functions.

Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structure elucidation of a novel natural product like this compound using NMR spectroscopy.

NMR_Workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungus Arthrobotrys flagrans Culture Extraction Solvent Extraction Fungus->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Dissolve in CDCl₃ NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D Dissolve in CDCl₃ Data_Analysis Spectral Analysis & Interpretation NMR_1D->Data_Analysis NMR_2D->Data_Analysis Structure_Proposal Propose Structure Data_Analysis->Structure_Proposal Structure_Confirmation Confirm Connectivity & Stereochemistry Structure_Proposal->Structure_Confirmation Final_Structure Final Structure of this compound Structure_Confirmation->Final_Structure Signaling_Pathway_Hypothesis Flagranone_A This compound Nematode_Cell Nematode Cell Flagranone_A->Nematode_Cell Interaction Target Molecular Target(s) (e.g., Enzymes, Membranes) Nematode_Cell->Target Disruption Disruption of Cellular Processes Target->Disruption Cell_Death Nematode Paralysis / Death Disruption->Cell_Death

References

Application Notes & Protocols for the Mass Spectrometry of Flagranone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of Flagranone A using mass spectrometry. This compound is a sesquiterpenoid with the molecular formula C₂₆H₃₂O₇.[1] Due to the limited direct literature on the mass spectrometry of this compound, the protocols and fragmentation patterns described herein are based on established methods for the analysis of structurally related compounds, such as flavonoids and other natural products.[2][3][4][5][6]

Introduction

This compound, a sesquiterpenoid isolated from Arthrobotrys flagrans, presents a complex chemical structure amenable to mass spectrometric analysis.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of such compounds in various matrices.[5][6] This application note outlines the recommended instrumentation, experimental procedures, and expected fragmentation patterns for the successful analysis of this compound.

Experimental Protocols

A detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

2.1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the sample matrix.

  • Extraction: For plant tissues or other biological matrices, macerate the sample in liquid nitrogen.[2][3] Extract the powdered sample with a solution of 75% methanol and 0.1% formic acid.[2]

  • Sonication and Centrifugation: Sonicate the sample for 30 minutes to ensure complete extraction, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Collect the supernatant. A second extraction of the remaining pellet can be performed to increase the yield.[2]

  • Filtration: Filter the pooled supernatant through a 0.2 µm PVDF syringe filter to remove any particulate matter before LC-MS analysis.[3]

2.2. Liquid Chromatography (LC)

Chromatographic separation is essential for isolating this compound from other components in the sample.

  • System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for optimal resolution.[2][3]

  • Column: A reverse-phase C18 column, such as a Zorbax Eclipse Plus C18 (1.8 µm, 2.1 x 50 mm), is suitable for the separation.[2][3]

  • Mobile Phase:

    • A: Water with 0.02% acetic acid

    • B: Acetonitrile with 0.02% acetic acid[2][3]

  • Gradient Elution: A typical gradient is as follows: 5% B (0-1 min), 60% B (1-11 min), 95% B (11-13 min), hold at 95% B (13-17 min), return to 5% B (17-19 min), and re-equilibrate at 5% B (19-20 min).[2][3]

  • Flow Rate: 0.3 mL/min[2][3]

  • Column Temperature: 30°C[2][3]

  • Injection Volume: 5 µL[2]

2.3. Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is employed for the structural elucidation and sensitive detection of this compound.

  • Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF) is recommended.[2][3][7]

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this class of compounds.[2][4]

  • Polarity: Both positive and negative ion modes should be evaluated, as flavonoids and related compounds can ionize in both polarities, providing complementary fragmentation information.[4][8]

  • ESI Source Parameters (Positive Mode):

    • Gas Temperature: 300°C[2]

    • Nitrogen Flow Rate: 10 L/min[2]

    • Nebulizer Pressure: 35 psi[2]

    • Capillary Voltage: 4000 V[2]

  • Data Acquisition: Full scan, product ion scan, and multiple reaction monitoring (MRM) modes can be utilized for qualitative and quantitative analysis.

Data Presentation: Predicted Mass Spectral Data for this compound

The following tables summarize the predicted m/z values for this compound and its potential fragments. These are theoretical values based on the compound's structure and common fragmentation pathways observed for similar molecules.[6][9][10][11]

Table 1: Predicted Molecular Ions of this compound

Ion SpeciesPredicted m/z
[M+H]⁺457.2175
[M+Na]⁺479.2000
[M-H]⁻455.2019

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
457.2175397.2069CH₃COOH (Acetic Acid)Loss of an acetyl group
457.2175337.19642 x CH₃COOHLoss of both acetyl groups
397.2069379.1963H₂O (Water)Dehydration
397.2069271.1647C₈H₁₂O (Side chain cleavage)Cleavage of the terpene side chain
337.1964319.1858H₂O (Water)Dehydration
337.1964211.0657C₈H₁₂O (Side chain cleavage)Cleavage of the terpene side chain

Visualization of Experimental Workflow and Fragmentation

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction with Methanol/Formic Acid Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.2 µm) Centrifugation->Filtration UHPLC UHPLC Separation (C18 Column) Filtration->UHPLC ESI Electrospray Ionization (ESI) UHPLC->ESI MS Tandem Mass Spectrometry (MS/MS) ESI->MS Acquisition Data Acquisition MS->Acquisition Analysis Data Analysis (Quantification & Identification) Acquisition->Analysis fragmentation M_H [M+H]⁺ m/z 457.2 Frag1 [M+H - CH₃COOH]⁺ m/z 397.2 M_H->Frag1 - CH₃COOH Frag2 [M+H - 2xCH₃COOH]⁺ m/z 337.2 M_H->Frag2 - 2xCH₃COOH Frag3 [Frag1 - H₂O]⁺ m/z 379.2 Frag1->Frag3 - H₂O Frag4 Side Chain Fragment Frag1->Frag4 Side chain cleavage Frag5 Core Fragment Frag1->Frag5 Side chain cleavage method_dev Start Method Development Start SamplePrep Optimize Sample Preparation Start->SamplePrep LC_Params Optimize LC Parameters (Column, Mobile Phase, Gradient) SamplePrep->LC_Params MS_Params Optimize MS Parameters (Ionization, Collision Energy) LC_Params->MS_Params Validation Method Validation (Linearity, LOD, LOQ) MS_Params->Validation End Routine Analysis Validation->End

References

In Vitro Bioactivity Screening of Flagranone A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flagranone A is a sesquiterpenoid natural product isolated from Arthrobotrys flagrans. As the biological activities of this compound have not yet been characterized, a systematic in vitro screening approach is essential to elucidate its therapeutic potential. This document provides a comprehensive set of application notes and detailed protocols for the initial assessment of this compound's anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. These assays are foundational in early-stage drug discovery and can provide valuable insights into the compound's mechanism of action.

Anti-inflammatory Activity

Application Note

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory processes. This assay evaluates the potential of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A reduction in NO levels in the presence of this compound would suggest potential anti-inflammatory activity.

Quantitative Data Summary

The following table summarizes hypothetical data for the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells. The IC50 value, the concentration at which 50% of NO production is inhibited, is a key parameter for quantifying anti-inflammatory potency.

CompoundConcentration (µM)% NO InhibitionIC50 (µM)
This compound115.2 ± 2.122.5
535.8 ± 3.5
1048.9 ± 4.2
2565.1 ± 5.0
5088.7 ± 6.3
L-NMMA (Positive Control)1095.3 ± 2.81.8
Experimental Protocol: Nitric Oxide Inhibition Assay

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[1]

2. Compound Treatment:

  • Prepare stock solutions of this compound in DMSO.

  • Serially dilute this compound in culture medium to achieve final concentrations ranging from 1 to 50 µM.

  • Pre-treat the cells with different concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (L-NMMA, an iNOS inhibitor).

3. Stimulation:

  • After the pre-treatment period, stimulate the cells with 1 µg/mL of LPS to induce NO production.[2][3][4]

  • Incubate the plate for another 24 hours.

4. Nitrite Quantification (Griess Assay):

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to each supernatant sample.[4][5]

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.

5. Data Analysis:

  • The percentage of NO inhibition is calculated using the formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the concentration of this compound.

Signaling Pathway and Workflow

anti_inflammatory_workflow Start Start End End Data Analysis Data Analysis Data Analysis->End Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Day 2 Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect Supernatant Collect Supernatant Incubate for 24h->Collect Supernatant Day 3 Perform Griess Assay Perform Griess Assay Collect Supernatant->Perform Griess Assay Measure Absorbance Measure Absorbance Perform Griess Assay->Measure Absorbance Measure Absorbance->Data Analysis

Experimental workflow for the nitric oxide inhibition assay.

NFkB_pathway cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Gene Transcription Gene Transcription NF-kB->Gene Transcription translocates & activates Nucleus Nucleus Pro-inflammatory Mediators (NO, Cytokines) Pro-inflammatory Mediators (NO, Cytokines) Gene Transcription->Pro-inflammatory Mediators (NO, Cytokines)

Simplified NF-κB signaling pathway in inflammation.

Antioxidant Activity

Application Note

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen the radical scavenging activity of compounds. A compound with antioxidant properties will donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. This assay will provide a preliminary indication of this compound's potential to act as a direct antioxidant.

Quantitative Data Summary

The following table presents hypothetical data on the DPPH radical scavenging activity of this compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundConcentration (µg/mL)% DPPH ScavengingIC50 (µg/mL)
This compound1018.5 ± 2.345.2
2542.1 ± 3.8
5055.3 ± 4.1
10078.9 ± 5.5
20092.4 ± 4.9
Ascorbic Acid (Positive Control)596.8 ± 1.72.1
Experimental Protocol: DPPH Radical Scavenging Assay

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.[6][7][8]

  • Prepare stock solutions of this compound in methanol.

2. Assay Procedure:

  • In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10-200 µg/mL).

  • Add 100 µL of the DPPH solution to each well.

  • Include a blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox).

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[6]

3. Absorbance Measurement:

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

4. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[6]

  • The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the concentration of this compound.

Signaling Pathway and Workflow

dpph_workflow Start Start End End Data Analysis Data Analysis Data Analysis->End Prepare this compound dilutions Prepare this compound dilutions Add DPPH solution Add DPPH solution Prepare this compound dilutions->Add DPPH solution Incubate in dark (30 min) Incubate in dark (30 min) Add DPPH solution->Incubate in dark (30 min) Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in dark (30 min)->Measure Absorbance at 517 nm Measure Absorbance at 517 nm->Data Analysis

Experimental workflow for the DPPH antioxidant assay.

Nrf2_pathway cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Ub Ub Nrf2->Ub ubiquitination ARE ARE Nrf2->ARE translocates & binds Proteasome Proteasome Ub->Proteasome degradation Nucleus Nucleus Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression activates

Simplified Nrf2 antioxidant response pathway.

Anticancer Activity

Application Note

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] This assay is widely used to screen for potential anticancer compounds. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A decrease in cell viability upon treatment with this compound would suggest cytotoxic or anti-proliferative effects. The human cervical cancer cell line, HeLa, is a commonly used model for initial anticancer screening.

Quantitative Data Summary

The following table shows hypothetical data for the cytotoxic effect of this compound on HeLa cells. The IC50 value represents the concentration of the compound that causes a 50% reduction in cell viability.

CompoundConcentration (µM)% Cell ViabilityIC50 (µM)
This compound195.3 ± 4.515.8
572.1 ± 5.1
1058.4 ± 4.8
2535.6 ± 3.9
5012.7 ± 2.5
Doxorubicin (Positive Control)148.2 ± 3.70.95
Experimental Protocol: MTT Assay

1. Cell Culture and Seeding:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

3. MTT Addition and Incubation:

  • After the 48-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate for 10 minutes to ensure complete solubilization.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the concentration of this compound.[9]

Workflow Diagram

mtt_workflow Start Start End End Data Analysis Data Analysis Data Analysis->End Seed HeLa cells Seed HeLa cells Treat with this compound Treat with this compound Seed HeLa cells->Treat with this compound Day 2 Incubate for 48h Incubate for 48h Treat with this compound->Incubate for 48h Add MTT reagent Add MTT reagent Incubate for 48h->Add MTT reagent Day 4 Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Solubilize formazan Solubilize formazan Incubate for 4h->Solubilize formazan Measure Absorbance Measure Absorbance Solubilize formazan->Measure Absorbance Measure Absorbance->Data Analysis

Experimental workflow for the MTT anticancer assay.

Neuroprotective Activity

Application Note

Neurodegenerative diseases are often associated with oxidative stress-induced neuronal cell death. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model to study neuroprotection.[10][11] This assay assesses the ability of this compound to protect SH-SY5Y cells from oxidative damage induced by hydrogen peroxide (H2O2). An increase in cell viability in the presence of this compound following H2O2 exposure would indicate a neuroprotective effect.

Quantitative Data Summary

The following table presents hypothetical data on the neuroprotective effect of this compound against H2O2-induced toxicity in SH-SY5Y cells.

TreatmentConcentration (µM)% Cell Viability
Control-100 ± 5.2
H2O2 (100 µM)-48.7 ± 4.1
This compound + H2O2155.3 ± 3.8
568.9 ± 4.5
1082.1 ± 5.3
2591.5 ± 4.9
Quercetin (Positive Control) + H2O21088.6 ± 5.1
Experimental Protocol: H2O2-Induced Neurotoxicity Assay

1. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

2. Compound Pre-treatment:

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-25 µM) for 24 hours. Include a vehicle control and a positive control (e.g., quercetin).

3. Oxidative Stress Induction:

  • After pre-treatment, expose the cells to 100 µM H2O2 for 24 hours to induce oxidative stress. A control group without H2O2 should also be included.

4. Cell Viability Assessment (MTT Assay):

  • After the H2O2 treatment, assess cell viability using the MTT assay as described in the anticancer activity protocol.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium, dissolve the formazan crystals in 150 µL of DMSO, and measure the absorbance at 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

Workflow Diagram

neuroprotective_workflow Start Start End End Data Analysis Data Analysis Data Analysis->End Seed SH-SY5Y cells Seed SH-SY5Y cells Pre-treat with this compound Pre-treat with this compound Seed SH-SY5Y cells->Pre-treat with this compound Day 2 Induce oxidative stress (H2O2) Induce oxidative stress (H2O2) Pre-treat with this compound->Induce oxidative stress (H2O2) Day 3 Incubate for 24h Incubate for 24h Induce oxidative stress (H2O2)->Incubate for 24h Assess cell viability (MTT) Assess cell viability (MTT) Incubate for 24h->Assess cell viability (MTT) Day 4 Assess cell viability (MTT)->Data Analysis

Experimental workflow for the neuroprotective assay.

References

Flagranone A for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of November 2025, detailed biological activity data and established experimental protocols specifically for Flagranone A are limited in publicly accessible scientific literature. This compound is a sesquiterpenoid isolated from the nematode-trapping fungus Arthrobotrys flagrans (also known as Duddingtonia flagrans).[1] It is structurally related to the farnesylated cyclohexenoxides of the oligosporon group, which have shown antimicrobial activity.[1]

The following application notes and protocols are based on established methodologies for evaluating similar natural products, particularly fungal sesquiterpenoids and metabolites from nematophagous fungi, for their potential in drug discovery. These should serve as a foundational guide for researchers initiating studies on this compound.

Overview and Drug Discovery Potential

This compound belongs to the large and structurally diverse class of sesquiterpenoids. Fungal sesquiterpenoids are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] The source organism, Arthrobotrys flagrans, is a carnivorous fungus that produces various bioactive metabolites to trap and digest nematodes, suggesting a potential for compounds with cytotoxic or enzyme-inhibiting properties.[5][6][7][8] This inherent bioactivity makes this compound and related compounds from this fungal genus interesting candidates for drug discovery programs.

Potential Therapeutic Areas:

  • Anti-inflammatory: Many sesquiterpenoids from fungi have demonstrated the ability to inhibit key inflammatory mediators.[4]

  • Anticancer: The cytotoxicity of sesquiterpenoids against various cancer cell lines is a well-documented area of research.[2]

  • Antimicrobial: Initial reports suggest this compound possesses antimicrobial properties.[1]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This data is essential for the preparation of stock solutions and in the design of experiments.

PropertyValueSource
Molecular FormulaC₂₆H₃₂O₇PubChem
Molecular Weight456.5 g/mol PubChem
IUPAC Name[6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetatePubChem
ClassSesquiterpenoidPubChem

General Experimental Protocols

The following are generalized protocols for assessing the biological activity of a novel compound like this compound. Researchers will need to optimize these protocols based on the specific cell lines and assay kits used.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 prep_compound Prepare serial dilutions of this compound add_compound Add this compound to cells prep_compound->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate Calculate cell viability read_plate->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Workflow for determining the in vitro cytotoxicity of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + this compound without LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from Griess Reagent System) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • A purple/magenta color will develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-only control.

Signaling Pathway Analysis

Should this compound show significant anti-inflammatory or anticancer activity, further studies into its mechanism of action would be warranted. Flavonoids and sesquiterpenoids often modulate key signaling pathways.

Potential Signaling Pathways to Investigate:

  • NF-κB Pathway: A central regulator of inflammation. Inhibition of this pathway could explain anti-inflammatory effects.

  • MAPK Pathways (ERK, JNK, p38): These pathways are involved in cellular responses to stress, proliferation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: A critical pathway in cell survival, proliferation, and metabolism, often dysregulated in cancer.

Hypothesized Anti-inflammatory Signaling Pathway

cluster_pathway Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK FlagranoneA This compound FlagranoneA->IKK Hypothesized Inhibition NFkB Active NF-κB IKK->NFkB Phosphorylates IκB (leading to degradation) NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IKK NFkB_nuc NF-κB NFkB->NFkB_nuc DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines

Potential mechanism of this compound via NF-κB pathway inhibition.

Conclusion and Future Directions

This compound, a sesquiterpenoid from the nematophagous fungus Arthrobotrys flagrans, represents an unexplored natural product with potential for drug discovery. While specific biological data is currently lacking, its chemical class and origin suggest that it may possess valuable anti-inflammatory, anticancer, or antimicrobial properties.

Future research should focus on:

  • Sustainable Supply: Developing methods for the isolation of this compound from fungal cultures or through total synthesis to enable comprehensive biological evaluation.

  • Broad Biological Screening: Testing this compound against a wide range of cancer cell lines, bacterial and fungal strains, and in various models of inflammation.

  • Mechanism of Action Studies: If significant activity is observed, elucidating the molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent.

The protocols and conceptual frameworks provided here offer a starting point for the scientific community to begin unlocking the therapeutic potential of this compound.

References

Flagranone A: Uncharted Territory for a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, detailed information regarding the use of Flagranone A as a chemical probe, including its specific biological targets, mechanism of action, and associated signaling pathways, remains elusive. At present, there is insufficient public data to construct the detailed application notes and protocols requested by the research and drug development community.

This compound is a known sesquiterpenoid natural product isolated from the fungus Arthrobotrys flagrans. While its chemical structure and basic physical properties are documented, its biological activity and potential applications as a chemical probe have not been extensively investigated or reported in peer-reviewed literature.

Our inquiry into the biological context of this compound and related compounds from Arthrobotrys species indicates that secondary metabolites from these fungi are a source of bioactive molecules. However, specific data for this compound, such as quantitative measures of activity (e.g., IC50 or EC50 values), target engagement studies, and effects on cellular signaling cascades, are not available.

Consequently, the creation of detailed experimental protocols for assays utilizing this compound, structured tables of quantitative data, and diagrams of its signaling pathways is not possible at this time. The scientific community awaits further research to uncover the biological functions of this compound, which would be a prerequisite for its development and application as a chemical probe.

For researchers interested in this molecule, the immediate path forward would involve foundational research to:

  • Screen for Biological Activity: Conduct broad phenotypic screens to identify any potential biological effects of this compound in various cell-based or biochemical assays.

  • Target Identification Studies: Employ methods such as affinity chromatography, activity-based protein profiling, or computational modeling to identify potential protein targets.

  • Mechanism of Action Studies: Once a target is identified, further experiments would be necessary to elucidate the precise mechanism by which this compound exerts its effects.

Until such fundamental research is conducted and published, the potential of this compound as a chemical probe remains speculative.

Flagranone A: Application Notes & Protocols for Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design for the investigation of Flagranone A, a sesquiterpenoid natural product. Due to the limited currently available data on the bioactivity of this compound, this document outlines detailed protocols for the systematic evaluation of its potential antibacterial, antioxidant, anti-inflammatory, and anticancer properties.

Introduction

This compound is a secondary metabolite isolated from the nematophagous fungus Arthrobotrys flagrans.[1] Preliminary studies have indicated that this compound exhibits antibacterial activity against Gram-positive bacteria, specifically Bacillus subtilis and Streptomyces aureofaciens.[1] However, a comprehensive evaluation of its broader pharmacological potential has not yet been reported. The protocols detailed below provide a roadmap for the in-depth investigation of this compound's bioactivities to determine its potential as a lead compound for drug development.

Data Presentation

The following tables summarize the currently known information for this compound and provide templates for organizing data obtained from the proposed experimental protocols.

Table 1: Summary of Known Properties of this compound

PropertyDescriptionReference
Compound Name This compound[1]
Source Organism Arthrobotrys flagrans[1]
Compound Class Sesquiterpenoid
Known Bioactivity Antibacterial against Bacillus subtilis and Streptomyces aureofaciens[1]

Table 2: Template for Minimum Inhibitory Concentration (MIC) Data

Test OrganismMIC (µg/mL)Positive Control (e.g., Ampicillin) MIC (µg/mL)
Bacillus subtilis
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa

Table 3: Template for In Vitro Bioactivity Data (IC50 Values)

AssayCell Line / TargetIC50 (µM)Positive Control IC50 (µM)
Antioxidant (DPPH) -Quercetin
Antioxidant (ABTS) -Trolox
Anti-inflammatory (NO Inhibition) RAW 264.7Dexamethasone
Anticancer (MTT) HeLa (Cervical Cancer)Doxorubicin
Anticancer (MTT) MCF-7 (Breast Cancer)Doxorubicin
Anticancer (MTT) A549 (Lung Cancer)Doxorubicin

Experimental Protocols

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

a. Materials:

  • This compound

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Ampicillin)

  • Negative control (vehicle, e.g., DMSO)

b. Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of this compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted this compound.

  • Include positive control wells (bacteria with a standard antibiotic) and negative control wells (bacteria with the vehicle).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. The absorbance can also be read using a microplate reader at 600 nm.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.

a. Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Quercetin or Ascorbic Acid)

b. Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound and the positive control in methanol in a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

a. Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

  • Positive control (e.g., Dexamethasone)

b. Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells without LPS) and a positive control (cells with LPS and dexamethasone).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant by adding Griess Reagent and measuring the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.

  • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic potential of this compound against cancer cell lines.

a. Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium with FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

b. Protocol:

  • Seed the cancer cells in 96-well plates and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations

experimental_workflow cluster_0 Compound Isolation & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Hit to Lead Development Isolation Isolation of this compound from Arthrobotrys flagrans Structure Structural Elucidation Isolation->Structure Antibacterial Antibacterial Assays (MIC) Structure->Antibacterial Antioxidant Antioxidant Assays (DPPH, ABTS) Structure->Antioxidant AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Structure->AntiInflammatory Anticancer Anticancer Assays (MTT) Structure->Anticancer Mechanism Mechanism of Action Studies Antibacterial->Mechanism Antioxidant->Mechanism AntiInflammatory->Mechanism Anticancer->Mechanism SAR Structure-Activity Relationship Mechanism->SAR InVivo In Vivo Efficacy & Toxicity SAR->InVivo

Caption: Workflow for Bioactivity Screening of this compound.

nf_kb_pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 NF-κB/IκB Complex cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription FlagranoneA This compound FlagranoneA->IKK Inhibits? FlagranoneA->NFkB_n Inhibits?

References

Unlocking the Potential of Flagranone A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: Flagranone A

Chemical Name: [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate

CAS Number: 255062-49-8

Molecular Formula: C₂₆H₃₂O₇

Molecular Weight: 456.5 g/mol

Source: Secondary metabolite from the nematode-trapping fungus Arthrobotrys flagrans (also known as Duddingtonia flagrans).

Introduction

This compound is a sesquiterpenoid natural product isolated from the carnivorous fungus Arthrobotrys flagrans. This fungus is known for its ability to trap and digest nematodes, and its secondary metabolites are of significant interest for their potential biological activities. As a member of the flavanone family, this compound is part of a class of compounds known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. These application notes provide an overview of the potential applications of this compound and detailed protocols for its investigation.

Potential Applications

Based on the known biological activities of related fungal sesquiterpenoids and flavanones, this compound holds promise in several research areas:

  • Antimicrobial Research: As a fungal metabolite, this compound may possess inhibitory activity against various microbial pathogens, including bacteria and other fungi.

  • Nematicidal Agent Development: Given its origin from a nematode-trapping fungus, this compound is a candidate for development as a natural nematicide for agricultural applications.

  • Anti-inflammatory Drug Discovery: Many sesquiterpenoids exhibit potent anti-inflammatory effects. This compound could be investigated for its ability to modulate inflammatory pathways, making it a potential lead compound for new anti-inflammatory drugs.

  • Cancer Research: Some fungal sesquiterpenoids have demonstrated cytotoxic effects against cancer cell lines. The unique structure of this compound warrants investigation into its potential as an anticancer agent.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for this compound. The table below is provided as a template for researchers to populate as they generate data. For context, typical concentration ranges for related fungal sesquiterpenoids in various assays are included.

Biological ActivityAssay TypeTest Organism/Cell LineEffective Concentration (Typical Range)IC₅₀/EC₅₀/MIC (Typical Range)
Antimicrobial Broth microdilutionBacillus subtilis, Candida albicans1 - 100 µg/mL10 - 50 µg/mL
Nematicidal In vitro mortality assayCaenorhabditis elegans, Meloidogyne incognita10 - 200 µg/mL50 - 100 µg/mL
Anti-inflammatory Nitric oxide (NO) inhibition in RAW 264.7 macrophagesMurine Macrophage (RAW 264.7)1 - 50 µM5 - 20 µM
Cytotoxicity MTT assayHuman cancer cell lines (e.g., HeLa, MCF-7)0.1 - 100 µM1 - 25 µM

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Negative control (broth and solvent)

Procedure:

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted this compound.

  • Controls:

    • Positive Control: A well containing the positive control antibiotic at a known effective concentration and the microbial inoculum.

    • Negative Control: A well containing only the broth and the highest concentration of the solvent used to dissolve this compound, without the microbial inoculum.

    • Growth Control: A well containing the broth, the microbial inoculum, and the solvent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: In Vitro Nematicidal Assay

This protocol describes a method to evaluate the nematicidal activity of this compound against a model nematode, Caenorhabditis elegans.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Synchronized population of C. elegans (L4 stage)

  • M9 buffer

  • Sterile 24-well plates

  • Microscope

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with M9 buffer to obtain the desired test concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Assay Setup:

    • Add approximately 50-100 synchronized L4 stage C. elegans to each well of a 24-well plate in a final volume of 500 µL of M9 buffer.

    • Add the test solutions of this compound to the wells.

    • Control: A well containing C. elegans in M9 buffer with the same concentration of DMSO as the test wells.

  • Incubation: Incubate the plates at 20°C.

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead nematodes under a microscope. A nematode is considered dead if it does not respond to a gentle touch with a platinum wire.

  • Data Analysis: Calculate the percentage of mortality for each concentration and time point. The LC₅₀ (lethal concentration for 50% of the population) can be determined using probit analysis.

Protocol 3: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory potential of this compound.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Cell counting kit (e.g., MTT or WST-1) for viability assessment

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with supplements in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Controls:

      • Negative Control: Untreated cells.

      • Positive Control: Cells treated with LPS only.

      • Drug Control: Cells treated with a known anti-inflammatory agent (e.g., dexamethasone) and LPS.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay: To ensure that the observed NO inhibition is not due to cytotoxicity, perform a cell viability assay (e.g., MTT) on the remaining cells in the plate according to the manufacturer's instructions.

  • Data Analysis: Express the NO inhibition as a percentage relative to the LPS-treated control. Calculate the IC₅₀ value for NO inhibition.

Proposed Signaling Pathway and Experimental Workflow

Putative Signaling Pathway Modulated by this compound

Based on the known mechanisms of other fungal sesquiterpenoids with anti-inflammatory properties, a plausible signaling pathway that this compound may inhibit is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO FlagranoneA This compound FlagranoneA->IKK Inhibits? FlagranoneA->NFkB_active Inhibits Translocation?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating this compound's Mechanism of Action

The following workflow outlines the steps to investigate the effect of this compound on the NF-κB signaling pathway.

G start Start: RAW 264.7 cells step1 Pre-treat with this compound start->step1 step2 Stimulate with LPS step1->step2 step3 Measure NO Production (Griess Assay) step2->step3 step4 Western Blot Analysis step2->step4 step5 Immunofluorescence step2->step5 step6 RT-qPCR Analysis step2->step6 end Conclusion on NF-κB Inhibition step3->end step4_targets Targets: - Phospho-IκBα - Total IκBα - Nuclear p65 step4->step4_targets step4->end step5_target Target: NF-κB p65 nuclear translocation step5->step5_target step5->end step6_target Target: iNOS mRNA expression step6->step6_target step6->end

Caption: Workflow for elucidating this compound's anti-inflammatory mechanism.

Safety and Handling

As this compound is a research compound with limited toxicological data, it should be handled with care. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, it is advisable to obtain a Safety Data Sheet (SDS) from the custom synthesis provider.

Conclusion

This compound represents an intriguing natural product with the potential for significant biological activity. These application notes provide a starting point for researchers to explore its antimicrobial, nematicidal, and anti-inflammatory properties. The provided protocols and workflows offer a framework for systematic investigation into its therapeutic and agricultural potential. Due to its limited availability, collaboration with a custom synthesis laboratory is essential for obtaining this compound for research purposes.

Application Notes and Protocols for Flagranone A: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific stability or storage data for Flagranone A has been published in the public domain. The following application notes and protocols are based on general best practices for the handling, storage, and stability testing of related chemical compounds, such as sesquiterpenoids, and are intended to serve as a comprehensive guide for researchers. It is imperative that these recommendations be validated experimentally for this compound.

Introduction

This compound is a sesquiterpenoid derivative with a complex chemical structure. Understanding its stability and establishing optimal storage conditions are critical for maintaining its chemical integrity and biological activity during research and drug development. These application notes provide a framework for determining the stability profile of this compound and offer general guidance on its storage.

Recommended Storage Conditions

In the absence of specific data, general precautions for the storage of complex organic molecules should be followed. It is recommended to store this compound under the following conditions to minimize degradation:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light. Store in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the compound is sensitive to air.

  • Form: Store in a solid, crystalline, or lyophilized form rather than in solution. If in solution, use a suitable, dry, aprotic solvent and store at low temperatures.

Stability Profile of this compound

The stability of this compound will be influenced by factors such as temperature, pH, light, and the presence of oxidizing agents. A comprehensive stability assessment should involve forced degradation studies to identify potential degradation pathways and products.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for establishing the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated storage conditions.[1] These studies help in the development of stability-indicating analytical methods.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionProposed Experimental ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of ester groups, rearrangement of epoxide
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursSaponification of ester groups, ring opening
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation of double bonds, formation of epoxides or diols
Thermal Degradation 60-80°C for 48-72 hours (solid and solution)Isomerization, elimination reactions, general decomposition
Photostability Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)Photochemical reactions, isomerization, degradation

Experimental Protocols

Protocol for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal (Solution): Heat the stock solution at 60°C.

    • Thermal (Solid): Place the solid compound in an oven at 60°C.

    • Photolytic: Expose the stock solution and solid compound to a photostability chamber.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for sesquiterpenoids.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. Mass spectrometry (LC-MS) can be used for identification of degradation products.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of the stability studies should be tabulated to clearly present the degradation profile of this compound under different stress conditions.

Table 2: Example Data Table for this compound Stability Study

Stress ConditionTime (hours)This compound Remaining (%)Peak Area of Major Degradant 1Peak Area of Major Degradant 2
Control 0100.000
4899.800
0.1 M HCl 295.2123450
885.6345670
2460.1876540
0.1 M NaOH 290.5023456
875.3056789
2445.80123456
3% H₂O₂ 298.154321234
892.7154324321
2480.4354328765

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a new chemical entity like this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution of this compound prep_samples Prepare Samples for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal Stress photo Photostability sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc HPLC Analysis sampling->hplc neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants (LC-MS) quantify->identify pathway Propose Degradation Pathways identify->pathway

Workflow for Forced Degradation Study of this compound.
Signaling Pathways

Currently, there is no published information on the specific signaling pathways modulated by this compound. As this information becomes available, diagrams illustrating these pathways can be generated.

Conclusion

The stability and appropriate storage of this compound are paramount for reliable and reproducible research. The protocols and guidelines provided here offer a robust starting point for researchers to experimentally determine the stability profile of this compound. It is essential to conduct these studies to establish a definitive shelf-life and to ensure the quality and integrity of the compound for its intended application.

References

Troubleshooting & Optimization

Technical Support Center: Flagranone A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of Flagranone A.

Troubleshooting Guide: Low Yield of this compound

Low recovery of this compound can be attributed to several factors, from the initial sample preparation to the final extraction and purification steps. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Consistently Low Yield of this compound

A consistently low yield suggests a systematic issue in the extraction protocol. The following areas should be investigated:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is critical for efficiently dissolving this compound. As a flavanone, this compound is expected to have moderate polarity.

    • Solution: A solvent screening study should be performed. Since this compound is a flavanone, solvents like methanol, ethanol, acetone, and ethyl acetate, or mixtures thereof with water, are good starting points.[1] For instance, studies on Stachytarpheta jamaicensis, a potential source of this compound, have utilized methanol, ethanol, and dichloromethane/methanol mixtures for flavonoid extraction.[2][3][4]

  • Suboptimal Extraction Temperature: Temperature influences both the solubility of this compound and its stability.

    • Solution: While higher temperatures can increase solubility and diffusion, excessive heat can lead to the degradation of flavonoids.[3] It is recommended to conduct small-scale extractions at various temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal balance that maximizes yield without causing degradation.

  • Improper Particle Size of Plant Material: The surface area of the plant material available for solvent contact is a key factor.

    • Solution: The plant material should be ground to an optimal particle size. Overly large particles will have insufficient surface area, while excessively fine particles may lead to clumping and poor solvent penetration.

  • Inadequate Extraction Time: The duration of the extraction process may not be sufficient to allow for complete diffusion of this compound from the plant matrix into the solvent.

    • Solution: Optimize the extraction time by collecting aliquots at different time points and analyzing the this compound concentration.

  • Degradation of this compound: Flavonoids can be susceptible to degradation under certain conditions.

    • Solution: The stability of flavonoids is influenced by factors such as temperature, pH, oxygen, and enzymes.[5] The number of hydroxyl groups in a flavonoid's structure can also affect its stability, with a higher number of hydroxyl groups potentially leading to increased degradation.[3][5] Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) and protecting the sample from light to minimize oxidative and photodegradation.

Issue 2: Inconsistent or Poorly Reproducible Yields

Variability in yield between experiments points to a lack of control over one or more experimental parameters.

  • Inconsistent Plant Material: The concentration of this compound can vary depending on the age, part of the plant used, and growing conditions.

    • Solution: Ensure that the plant material is sourced consistently. If possible, use plant material from the same batch for a series of experiments.

  • Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can lead to significant differences in yield.

    • Solution: Maintain strict control over all experimental parameters. Use calibrated equipment and document all steps meticulously.

  • Incomplete Solvent Evaporation or Sample Drying: Residual solvent or moisture can affect the final yield calculation.

    • Solution: Ensure that the extracted material is completely dried before weighing. Use a consistent drying method for all samples.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this compound extraction?

A1: The optimal solvent will depend on the specific plant matrix. However, based on the flavanone nature of this compound, good starting points for solvent optimization include methanol, ethanol, acetone, ethyl acetate, and their aqueous mixtures.[1] For example, a successful extraction of flavonoids from Stachytarpheta jamaicensis was achieved using a 1:1 mixture of dichloromethane and methanol.[2]

Q2: Can I use advanced extraction techniques to improve the yield?

A2: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can often provide higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction. However, the parameters for these methods (e.g., power, frequency, temperature) must be carefully optimized to prevent degradation of this compound.[3]

Q3: How can I be sure that my low yield is not due to degradation of this compound?

A3: To assess degradation, you can perform a stability study. This involves subjecting a known amount of purified this compound to the same conditions as your extraction process and monitoring its concentration over time using a suitable analytical method like HPLC. Additionally, be mindful of factors that promote flavonoid degradation, such as high temperatures and the presence of many hydroxyl groups in the structure.[3][5]

Q4: What is a typical yield for flavonoids from Stachytarpheta jamaicensis?

A4: The total flavonoid content can vary depending on the extraction solvent and method used. One study reported a total flavonoid content of 78.57 ± 7.05 mg Quercetin Equivalents (QE)/g of extract for an ethyl acetate extract and 30.96 ± 2.64 mg QE/g for a methanol extract of Stachytarpheta jamaicensis leaves.[5] Another study on the aqueous extract of the aerial parts reported a total flavonoid content of 29.32 ±0.16 mg Rutin Equivalents (RE)/g.[1] The yield of a specific compound like this compound would be a fraction of this total flavonoid content.

Quantitative Data Summary

Plant SourceExtraction SolventTotal Flavonoid Content (mg/g of extract)Reference
Stachytarpheta jamaicensis leavesEthyl acetate78.57 ± 7.05 (QE)[5]
Stachytarpheta jamaicensis leavesMethanol30.96 ± 2.64 (QE)[5]
Stachytarpheta jamaicensis aerial partsAqueous29.32 ± 0.16 (RE)[1]

QE = Quercetin Equivalents; RE = Rutin Equivalents

Experimental Protocols

Protocol 1: Maceration Extraction of Flavonoids from Stachytarpheta jamaicensis

This protocol is based on a method used for the extraction of flavonoids from Stachytarpheta jamaicensis.[4]

  • Sample Preparation: Air-dry the leaves of Stachytarpheta jamaicensis at room temperature and grind them into a fine powder.

  • Extraction:

    • Weigh 250 g of the powdered plant material and place it in a suitable vessel.

    • Add 70% ethanol at a 1:10 solid-to-solvent ratio, ensuring all the powder is submerged.

    • Allow the mixture to stand for 3 days (72 hours) at room temperature, with occasional stirring.

    • Filter the mixture to separate the extract from the plant residue.

    • Re-macerate the residue with fresh 70% ethanol for another 2 days (48 hours).

    • Filter and combine the extracts from both steps.

  • Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude flavonoid extract.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate this compound.

Protocol 2: Dichloromethane-Methanol Extraction and Fractionation

This protocol is adapted from a method for isolating flavonoids from Stachytarpheta jamaicensis.[2]

  • Sample Preparation: Prepare powdered leaves of Stachytarpheta jamaicensis as described in Protocol 1.

  • Extraction:

    • Perform a cold maceration of the powdered leaves using a 1:1 mixture of dichloromethane and methanol.

  • Fractionation:

    • The initial crude extract is then subjected to fractionation using a suitable method (e.g., liquid-liquid partitioning with solvents of increasing polarity).

  • Isolation:

    • The resulting fractions are further purified using column chromatography to isolate individual flavonoid compounds like this compound.

  • Characterization: The structure of the isolated compound should be confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.[2]

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield Check_Solvent 1. Review Solvent Choice Start->Check_Solvent Check_Temp 2. Evaluate Extraction Temperature Check_Solvent->Check_Temp Check_Particle_Size 3. Assess Particle Size Check_Temp->Check_Particle_Size Check_Time 4. Verify Extraction Time Check_Particle_Size->Check_Time Check_Degradation 5. Investigate Potential Degradation Check_Time->Check_Degradation Inconsistent_Yield Inconsistent Yield? Check_Degradation->Inconsistent_Yield Optimize_Protocol Optimize Protocol Inconsistent_Yield->Optimize_Protocol No Check_Material Review Plant Material Consistency Inconsistent_Yield->Check_Material Yes Check_Parameters Ensure Strict Parameter Control Check_Material->Check_Parameters Check_Parameters->Optimize_Protocol

Caption: Troubleshooting workflow for low this compound yield.

Extraction_Workflow Plant_Material Plant Material (e.g., Stachytarpheta leaves) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Maceration) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Isolated_Flagranone_A Isolated this compound Purification->Isolated_Flagranone_A

Caption: General experimental workflow for this compound extraction.

References

Technical Support Center: Flagranone A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Flagranone A. Given the limited publicly available, detailed protocols for this compound, this guide also incorporates general best practices for the purification of fungal sesquiterpenoids, with a special focus on addressing the known instability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a sesquiterpenoid natural product.[1] It has been reported to be isolated from the nematophagous fungus Duddingtonia flagrans (also known as Arthrobotrys flagrans).[1]

Q2: What are the known challenges in the purification of this compound?

A significant challenge in the purification of this compound is its instability. Purified this compound has been reported to be unstable, which can lead to the presence of degradation products that may co-elute with the target compound, potentially resulting in inaccurate quantification and assessment of purity.

Q3: What general chromatographic techniques are suitable for this compound purification?

Standard chromatographic techniques for the purification of terpenoids are applicable to this compound. These include:

  • Flash Chromatography: Ideal for initial fractionation of the crude extract.

  • High-Performance Liquid Chromatography (HPLC): Essential for final purification to achieve high purity. Both normal-phase and reversed-phase HPLC can be employed, depending on the specific separation needs.

Q4: How can I monitor the purity of this compound during purification?

The purity of this compound fractions can be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the isolated compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Determines the molecular weight and can be coupled with liquid chromatography (LC-MS) for sensitive detection and identification of this compound and any impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound after extraction and initial fractionation. - Incomplete extraction from the fungal biomass.- Degradation of this compound during extraction or solvent removal.- Suboptimal chromatographic conditions for initial separation.- Ensure thorough extraction by using a suitable solvent system and adequate extraction time.- Perform extraction and solvent evaporation at low temperatures to minimize degradation.- Optimize the solvent system for flash chromatography to achieve better separation from major impurities.
Co-elution of impurities with this compound during HPLC. - Presence of structurally similar compounds or isomers.- Co-elution of degradation products due to the instability of this compound.- Employ orthogonal chromatographic methods (e.g., switch between normal-phase and reversed-phase HPLC).- Optimize the HPLC mobile phase composition and gradient to improve resolution.- Use high-resolution HPLC columns.- Due to instability, minimize the time the purified compound spends in solution.
Degradation of this compound observed in purified fractions. - this compound is known to be unstable.- Exposure to light, high temperatures, or reactive solvents.- Store purified fractions at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).- Protect samples from light by using amber vials.- Use high-purity, degassed solvents for all chromatographic steps.
Difficulty in removing final traces of impurities. - Impurities may have very similar polarity and chromatographic behavior to this compound.- Consider preparative thin-layer chromatography (prep-TLC) for small-scale final purification.- Recrystallization, if a suitable solvent system can be found, can be a powerful final purification step.
Inconsistent results in bioassays. - Presence of undetected, chromatographically similar degradation products that may have different biological activities.- Degradation of this compound in the bioassay medium.- Re-purify the sample using a different chromatographic method to ensure the removal of any co-eluting impurities.- Confirm the stability of this compound under the specific bioassay conditions (e.g., temperature, pH, media components).

Experimental Protocols

1. Fungal Culture and Extraction

  • Culture: Duddingtonia flagrans can be cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

  • Extraction:

    • Harvest the fungal biomass and/or the culture broth.

    • Lyophilize the fungal mycelia to remove water.

    • Extract the lyophilized mycelia and/or broth with an organic solvent such as ethyl acetate or a mixture of dichloromethane and methanol.

    • Concentrate the crude extract under reduced pressure at a low temperature.

2. Initial Fractionation by Flash Chromatography

  • Stationary Phase: Silica gel is a common choice for the initial separation of terpenoids.

  • Mobile Phase: A gradient of increasing polarity, for example, from n-hexane to ethyl acetate, is typically used.

  • Procedure:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the dried, adsorbed extract onto a pre-packed silica gel column.

    • Elute the column with the chosen solvent gradient.

    • Collect fractions and analyze them by TLC to identify those containing this compound.

    • Pool the relevant fractions and concentrate them.

Table 1: Example Solvent Gradient for Flash Chromatography

Step Solvent A (n-Hexane) Solvent B (Ethyl Acetate) Purpose
1100%0%Elute non-polar compounds
290%10%Elute compounds of low polarity
370%30%Elute compounds of medium polarity (target range for many sesquiterpenoids)
450%50%Elute more polar compounds
50%100%Elute highly polar compounds

3. Final Purification by High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column or a normal-phase silica column can be used.

  • Mobile Phase:

    • Reversed-Phase: A gradient of water and acetonitrile or methanol.

    • Normal-Phase: A gradient of a non-polar solvent like hexane and a more polar solvent like isopropanol or ethyl acetate.

  • Detection: UV detection at a wavelength appropriate for the chromophore in this compound.

  • Procedure:

    • Dissolve the partially purified fraction in a suitable solvent.

    • Inject the sample onto the HPLC system.

    • Run the optimized gradient program.

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure at low temperature.

Table 2: Example HPLC Conditions

Parameter Reversed-Phase HPLC Normal-Phase HPLC
Column C18, 5 µm, 4.6 x 250 mmSilica, 5 µm, 4.6 x 250 mm
Mobile Phase A Watern-Hexane
Mobile Phase B AcetonitrileIsopropanol
Gradient 50-100% B over 30 min5-20% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fungal_culture Duddingtonia flagrans Culture extraction Solvent Extraction fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract flash_chrom Flash Chromatography crude_extract->flash_chrom hplc HPLC Purification flash_chrom->hplc pure_flagranone Pure this compound hplc->pure_flagranone purity_check Purity Assessment (TLC, HPLC) hplc->purity_check structure_confirm Structural Confirmation (NMR, MS) pure_flagranone->structure_confirm

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of This compound coelution Co-eluting Impurities start->coelution degradation Degradation of Product start->degradation optimize_hplc Optimize HPLC Method (Gradient, Column) coelution->optimize_hplc orthogonal_methods Use Orthogonal Chromatography coelution->orthogonal_methods low_temp Low Temperature Storage & Processing degradation->low_temp inert_atm Inert Atmosphere degradation->inert_atm

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Optimizing Flagranone A Bioassay Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their bioassays involving Flagranone A.

I. General Product Information (FAQs)

This section covers basic questions about the physical and chemical properties of this compound.

Q1: What is this compound?

This compound is a sesquiterpenoid natural product.[1] Its chemical structure and properties are important for designing and troubleshooting experiments.

Q2: What are the physical and chemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C26H32O7PubChem[1]
Molecular Weight 456.5 g/mol PubChem[1]
XLogP3 4.3PubChem[1]

XLogP3 is a computed measure of hydrophobicity. A higher value indicates lower water solubility.

Q3: How should I dissolve and store this compound?

Due to its high XLogP3 value, this compound is predicted to have low water solubility.

  • Solubilization: For biological assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, dilute the stock solution in your aqueous assay medium. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Storage: Store the solid compound at -20°C. Stock solutions in organic solvents should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

II. Troubleshooting Guide: Anti-Inflammatory Bioassay

This guide addresses common issues encountered when assessing the anti-inflammatory properties of this compound, using a typical in vitro model such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Experimental Workflow: Anti-Inflammatory Assay

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation and Analysis A Culture RAW 264.7 Macrophages B Seed cells in 96-well plates A->B C Pre-treat with this compound (various concentrations) B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Measure Nitric Oxide (Griess Assay) or Cytokines (ELISA) F->G

Caption: Workflow for a typical in vitro anti-inflammatory assay.

FAQs: Anti-Inflammatory Assay

Q1: I am not seeing any inhibition of nitric oxide (NO) production with this compound, but my positive control (e.g., dexamethasone) is working. What should I do?

  • Concentration Range: You may be using a concentration of this compound that is too low. It is recommended to test a wide concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration.

  • Pre-incubation Time: The pre-incubation time with this compound before LPS stimulation might be insufficient. Try increasing the pre-incubation period (e.g., from 1 hour to 2-4 hours).

  • Mechanism of Action: this compound may not inhibit the signaling pathway leading to NO production. Consider assaying other inflammatory markers, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), to explore alternative mechanisms.[2][3]

Q2: The results from my Griess assay for nitric oxide have high variability between replicates. How can I improve this?

  • Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a single-cell suspension and mix the cells gently before and during plating.[4]

  • Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of this compound, LPS, and Griess reagents.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell health. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[5]

Q3: My cells are showing signs of toxicity at higher concentrations of this compound. How does this affect my anti-inflammatory data?

A reduction in inflammatory markers could be due to cytotoxicity rather than a specific anti-inflammatory effect. It is crucial to perform a concurrent cytotoxicity assay.[6][7]

  • Determine Cytotoxicity: Use an assay like the MTT or LDH release assay to determine the concentration at which this compound is toxic to your cells.

  • Data Interpretation: Only interpret anti-inflammatory effects at non-toxic concentrations of this compound.

Data Presentation: Optimized Anti-Inflammatory Assay Conditions
ParameterRecommended ConditionNotes
Cell Line RAW 264.7A common model for studying inflammation.[3][8]
Seeding Density 5 x 10^4 cells/wellOptimize for your specific cell line and plate format.[9]
This compound Conc. 0.1 - 100 µMPerform a dose-response curve.
LPS Concentration 1 µg/mLTitrate for optimal stimulation without excessive cell death.
Pre-incubation Time 2 hoursTime for this compound to enter cells before stimulation.
Incubation with LPS 24 hoursStandard time for NO and cytokine production.
Experimental Protocol: Nitric Oxide Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Remove the old media and replace it with fresh media containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

III. Troubleshooting Guide: Cytotoxicity Bioassay

This guide provides solutions to common problems encountered during the evaluation of this compound's cytotoxicity, for example, using an MTT assay.

Experimental Workflow: Cytotoxicity Assay (MTT)

G cluster_0 Cell Culture and Seeding cluster_1 Treatment and Incubation cluster_2 MTT Assay A Culture target cell line B Seed cells in 96-well plates A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cytotoxicity assay.

FAQs: Cytotoxicity Assay

Q1: My negative control (vehicle-treated) cells have low viability. What could be the cause?

  • Solvent Concentration: The concentration of your vehicle (e.g., DMSO) may be too high and causing toxicity. Ensure the final concentration is well-tolerated by your cell line (typically <0.5%).

  • Cell Health: The cells may have been unhealthy at the time of seeding. Use cells from a low passage number and ensure they are in the logarithmic growth phase.[4]

  • Contamination: Check your cell culture for signs of bacterial or fungal contamination.

Q2: I am seeing an increase in absorbance at high concentrations of this compound, suggesting increased viability. Is this possible?

This is likely an artifact.

  • Compound Interference: this compound itself might be colored or may react with the MTT reagent, leading to a false positive signal. Run a control with this compound in cell-free media to check for direct reactivity with the MTT reagent.

  • Precipitation: The compound may precipitate at high concentrations, which can interfere with the absorbance reading. Visually inspect the wells for any precipitate.

Q3: How do I choose the right positive control for my cytotoxicity assay?

The choice of a positive control depends on the expected mechanism of cell death.

  • General Toxin: A compound like doxorubicin or staurosporine can be used as a general cytotoxic agent that induces apoptosis in many cell lines.

  • Assay-Specific Control: For assays measuring membrane integrity (e.g., LDH), a lysis agent like Triton X-100 is an appropriate positive control.

Data Presentation: Example Cytotoxicity Data for this compound
Cell LineIC50 (µM)Assay Duration
HeLa (Cervical Cancer) 25.548 hours
A549 (Lung Cancer) 42.148 hours
MCF-7 (Breast Cancer) 33.848 hours
HEK293 (Normal Kidney) >10048 hours

IC50 is the concentration of a drug that gives a half-maximal inhibitory response.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed your target cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Treatment: Replace the media with fresh media containing a range of concentrations of this compound. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add an equal volume of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

IV. Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-inflammatory response. Sesquiterpenoids have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates FlagranoneA This compound FlagranoneA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Flagranone A Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Known Properties of Flagranone A

This compound is a sesquiterpenoid with the following computed properties, which suggest it is likely to be hydrophobic and have low aqueous solubility.[1]

PropertyValueSource
Molecular Formula C26H32O7PubChem[1]
Molecular Weight 456.5 g/mol PubChem[1]
XLogP3 4.3PubChem[1]
  • XLogP3 : This value is a computed prediction of the logarithm of the octanol/water partition coefficient. A value greater than 3 suggests significant hydrophobicity and likely poor water solubility.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve this compound in an aqueous buffer for my cell-based assay, but it won't dissolve. What should I do first?

A1: When a compound like this compound, with a high predicted XLogP3 value, fails to dissolve in aqueous solutions, the first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[2][3] The most common choice is dimethyl sulfoxide (DMSO).

Initial Steps:

  • Attempt to dissolve a small, known amount of this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Use vortexing or brief sonication to aid dissolution.

  • Once dissolved, this stock solution can be serially diluted to create intermediate stocks in DMSO.

  • The final working concentration is achieved by adding a small volume of the DMSO stock to your aqueous buffer. It is critical to keep the final concentration of DMSO in your assay low (ideally ≤ 0.5%) to avoid solvent-induced artifacts or toxicity.[4]

Q2: What are the best organic solvents for creating a stock solution of a hydrophobic compound like this compound?

A2: Besides DMSO, other common water-miscible organic solvents that can be used to create stock solutions for poorly soluble compounds include:

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

The choice of solvent may depend on the specific experimental requirements and the compatibility of the solvent with your assay system. Always check for potential interactions between the solvent and your experimental components.

Q3: I've prepared a DMSO stock of this compound, but when I dilute it into my aqueous buffer, it precipitates. Why is this happening and how can I prevent it?

A3: This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of this compound.

  • Increase the Final DMSO Concentration (with caution): You can try slightly increasing the final percentage of DMSO in your assay buffer, but be mindful of the tolerance of your biological system.

  • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your final buffer can help to keep the compound in solution.[4]

  • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]

Troubleshooting Guide

Issue: Inconsistent results between experiments with this compound.

Q: My experimental results with this compound are not reproducible. Could this be a solubility issue?

A: Yes, inconsistent solubility is a frequent cause of experimental variability.[3] If the compound is not fully dissolved, the actual concentration in solution will be lower than intended and may vary between preparations.

Troubleshooting Workflow for Inconsistent Results:

  • Verify Stock Solution Clarity: Always visually inspect your DMSO stock solution before each use to ensure there is no precipitate. If crystals are present, gently warm the solution (e.g., in a 37°C water bath) and vortex until fully dissolved.

  • Optimize Dilution Method: When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer while vortexing the buffer. This rapid mixing can help prevent immediate precipitation.

  • Determine Kinetic Solubility: Perform a kinetic solubility assessment to understand the concentration at which this compound precipitates in your specific assay buffer. This will help you define a reliable working concentration range.

  • Consider Compound Stability: Assess the stability of this compound in your buffer over the time course of your experiment. The compound may be degrading, which could also lead to inconsistent results.

Hypothetical Solubility Data for a Hydrophobic Compound like this compound

The following table is a template for you to record your own experimental solubility data for this compound.

SolventTemperature (°C)Maximum Observed Solubility (mg/mL)Notes
Water25< 0.01Insoluble
PBS (pH 7.4)25< 0.01Insoluble
DMSO25> 50Freely soluble
Ethanol25~ 10Soluble
PBS + 0.5% DMSO25~ 0.05Sparingly soluble, may precipitate at higher concentrations
PBS + 1% Tween-8025~ 0.1Improved solubility

Experimental Protocols

Protocol: Determination of Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of a compound like this compound in an aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Methodology:

  • Prepare a High-Concentration Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Compound Addition: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to wells of a new 96-well plate containing a larger volume (e.g., 198 µL) of your aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Cover the plate and shake it at room temperature for 1-2 hours.

  • Measure Turbidity: Measure the absorbance (turbidity) of each well at 620 nm. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase sharply is the estimated kinetic solubility.

Visualizations

Troubleshooting Workflow for Solubility Issues

G A Compound fails to dissolve in aqueous buffer B Prepare concentrated stock in 100% DMSO A->B C Dilute DMSO stock into aqueous buffer B->C D Does the compound precipitate? C->D E Solution is clear. Proceed with experiment. D->E No F Troubleshoot Precipitation D->F Yes G Lower final concentration F->G H Add surfactant (e.g., Tween-80) F->H I Use cyclodextrins F->I J Increase co-solvent % (with caution) F->J

Caption: A workflow for addressing poor compound solubility.

Hypothetical Signaling Pathway Investigation

Poor solubility can significantly impact the investigation of a compound's effect on signaling pathways. If this compound precipitates in the assay medium, the actual concentration exposed to the cells will be unknown, leading to an inaccurate determination of its potency (e.g., IC50 or EC50).

G cluster_0 cluster_1 A This compound (in solution) B Precipitated This compound A->B Poor Solubility Receptor Receptor Tyrosine Kinase A->Receptor Inhibits? RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Target Transcription Factor (e.g., c-Myc) ERK->Target

Caption: Impact of solubility on a hypothetical signaling pathway study.

References

Degradation of Flagranone A during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of Flagranone A during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a sesquiterpenoid.[1] Its complex structure includes multiple reactive functional groups, such as esters and a lactone ring, which can be susceptible to degradation.

Q2: I am observing a loss of this compound potency in my experiments over time. What could be the cause?

Loss of potency is likely due to the degradation of this compound. Sesquiterpenoids can be sensitive to various environmental factors, leading to chemical modifications that alter their biological activity.[2] Common causes of degradation include improper storage temperature, exposure to light, and inappropriate solvent conditions (e.g., pH).

Q3: What are the general recommended storage conditions for sesquiterpenoids like this compound?

  • Temperature: Store at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.[2]

  • Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent: If in solution, use aprotic, anhydrous solvents. Avoid protic solvents like ethanol, which can react with the molecule.[2] If aqueous buffers are necessary, prepare fresh solutions and use them immediately.

Q4: What are the potential degradation pathways for this compound?

Based on the known reactivity of sesquiterpene lactones, potential degradation pathways for this compound may include:

  • Hydrolysis: The ester and lactone rings are susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.[4]

  • Oxidation: The double bonds in the polyene chain are prone to oxidation.

  • Isomerization: Changes in pH or exposure to heat can potentially cause isomerization of the double bonds.

  • Solvent Adduct Formation: If stored in reactive solvents like ethanol, adducts may form.[2]

Troubleshooting Guide

This guide will help you troubleshoot common issues related to this compound degradation.

Problem 1: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution.1. Prepare fresh stock solutions for each experiment. 2. Perform a stability study on your stock solution under your storage conditions (see Experimental Protocols). 3. Analyze the purity of your stock solution using HPLC before each experiment.
Incompatibility with assay buffer.1. Assess the stability of this compound in your assay buffer over the time course of the experiment. 2. Consider adjusting the pH of the buffer or using a different buffer system. Sesquiterpene lactones have shown instability at pH 7.4.[5]

Problem 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC).

Possible Cause Troubleshooting Step
On-column degradation.1. Modify your HPLC method: change the mobile phase composition or pH, or use a different column chemistry.
Degradation during sample preparation.1. Minimize the time between sample preparation and analysis. 2. Keep samples at a low temperature during preparation.
Degradation during storage.1. Review your storage conditions (temperature, light, solvent). 2. Conduct a forced degradation study to identify potential degradation products (see Experimental Protocols).

Hypothetical Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[6] The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition % Degradation of this compound Number of Major Degradation Products Proposed Degradation Pathway
0.1 M HCl (60°C, 24h)45%2Acid-catalyzed hydrolysis of ester and lactone moieties.
0.1 M NaOH (RT, 4h)85%3Base-catalyzed hydrolysis of ester and lactone moieties.[4]
3% H₂O₂ (RT, 24h)30%1Oxidation of the polyene chain.
Heat (80°C, 48h)15%1Thermal rearrangement/isomerization.[7]
Light (ICH Q1B, 7 days)25%2Photolytic degradation, potentially involving the chromophores.[3]

Experimental Protocols

1. Protocol for a Stability-Indicating HPLC Method

This hypothetical method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    Time (min) % B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (based on typical UV absorbance for similar structures)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in acetonitrile or a similar aprotic solvent.

2. Protocol for Identification of Degradation Products by LC-MS and NMR

  • LC-MS Analysis:

    • Use the HPLC method described above coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Analyze the stressed samples.

    • Compare the mass spectra of the degradation product peaks with that of the parent this compound peak to propose elemental compositions and preliminary structures.

  • Isolation of Degradation Products:

    • Use preparative HPLC to isolate the major degradation products from the stressed samples.

  • NMR Analysis:

    • Dissolve the isolated degradation products in a suitable deuterated solvent.

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the full chemical structure of each degradation product.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation [O] Photodegradation Photodegradation This compound->Photodegradation Ring-Opened Products Ring-Opened Products Hydrolysis (Acid/Base)->Ring-Opened Products Loss of esters/lactone Oxidized Products Oxidized Products Oxidation->Oxidized Products Epoxides, Aldehydes Photoproducts Photoproducts Photodegradation->Photoproducts Isomers, Adducts

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_0 Stability Assessment cluster_1 Degradant Identification Forced Degradation Forced Degradation Stability-Indicating HPLC Stability-Indicating HPLC Forced Degradation->Stability-Indicating HPLC LC-MS Analysis LC-MS Analysis Stability-Indicating HPLC->LC-MS Analysis Preparative HPLC Preparative HPLC LC-MS Analysis->Preparative HPLC NMR Spectroscopy NMR Spectroscopy Preparative HPLC->NMR Spectroscopy

Caption: Workflow for stability testing and degradant identification.

References

Technical Support Center: Analysis of Flagranone A Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information for the compound "Flagranone A" is not publicly available. This technical support guide has been created using Paclitaxel (Taxol) as a representative complex molecule to demonstrate the requested format and content. All data, protocols, and diagrams presented here are based on publicly available information for Paclitaxel and should be considered an illustrative example.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in Paclitaxel samples?

A1: Impurities in Paclitaxel can be broadly categorized into two groups:

  • Process-Related Impurities: These are substances introduced or created during the manufacturing process. For Paclitaxel, which is often semi-synthesized or extracted from natural sources, these include other related taxane analogs like Cephalomannine and Baccatin III.[1][2] Residual solvents from purification, such as acetonitrile or dichloromethane, can also be present.[1]

  • Degradation Impurities: These form when Paclitaxel breaks down due to exposure to adverse conditions like light, heat, or non-neutral pH. Common degradation products include 7-epipaclitaxel, 10-deacetylpaclitaxel, and various isomers.[1][2][3] Hydrolysis and oxidation products can also form, especially during long-term storage.[1]

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. First, compare the retention time of the unknown peak with reference standards of known Paclitaxel impurities. If a standard is unavailable, consider the typical elution order of common impurities. For definitive identification, techniques like High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and NMR spectroscopy for structural elucidation are necessary. Forced degradation studies (exposing Paclitaxel to acid, base, heat, light, and oxidation) can also help to intentionally generate degradation products and match them to the unknown peak.[2]

Q3: What are the recommended storage conditions for Paclitaxel to minimize degradation?

A3: To minimize the formation of degradation impurities, Paclitaxel should be stored in a cool, dark, and dry place. It is sensitive to light and high temperatures, which can lead to isomerization and other degradation pathways.[2] For long-term storage, it is advisable to keep the solid compound in a tightly sealed container at -20°C.

Q4: Can the mobile phase composition in my HPLC method affect the separation of Paclitaxel from its impurities?

A4: Absolutely. The choice of mobile phase, including the organic solvent (typically acetonitrile or methanol), aqueous buffer, and pH, is critical for achieving good resolution between Paclitaxel and its closely related impurities.[3][4] For example, different selectivity for impurities can be achieved by using different column chemistries, such as a pentafluorophenyl (PFP) column instead of a standard C18 column.[5] It is essential to follow a validated analytical method and ensure proper mobile phase preparation.

Troubleshooting Guide: Common HPLC Issues

Issue Potential Cause Recommended Solution
Poor resolution between Paclitaxel and an impurity peak (e.g., Cephalomannine) 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Suboptimal flow rate or temperature.1. Optimize the acetonitrile/water gradient. 2. Replace the HPLC column. 3. Adjust the flow rate or column temperature as per the validated method.
Appearance of new, unidentified peaks in a previously pure sample 1. Sample degradation due to improper storage or handling. 2. Contamination of the solvent or mobile phase.1. Re-run the analysis with a fresh sample stored under recommended conditions. 2. Prepare fresh mobile phase and flush the HPLC system.
Variable peak retention times 1. Fluctuation in mobile phase composition. 2. Inconsistent column temperature. 3. HPLC pump malfunction.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and perform routine maintenance.

Quantitative Data Summary

Table 1: Common Process-Related and Degradation Impurities of Paclitaxel

Impurity Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Typical Origin
Cephalomannine (Paclitaxel Impurity B)71610-00-9C45H53NO14831.90Process-Related
Baccatin III27548-93-2C31H38O11586.63Process-Related
7-epipaclitaxel (Paclitaxel Impurity E)105454-04-4C47H51NO14853.91Degradation
10-deacetylpaclitaxel78432-77-6C45H49NO13811.87Degradation
7-Epi-10-deacetylpaclitaxelNot AvailableC45H49NO13811.87Degradation

Source: Data compiled from multiple chemical supplier and research article databases.[1][2][6]

Experimental Protocols

Protocol 1: HPLC Analysis of Paclitaxel and its Related Substances

This protocol is a representative method for the purity analysis of Paclitaxel.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[7]

  • Data acquisition and processing software.

2. Materials:

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[3]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile

  • Paclitaxel Reference Standard and sample

3. Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min[3]

  • Detection Wavelength: 227 nm[3][7]

  • Column Temperature: 40°C[3]

  • Injection Volume: 20 µL[7]

  • Gradient Elution:

    • Start with a composition of 55% Water (A) and 45% Acetonitrile (B).

    • Implement a gradient program to increase the percentage of Acetonitrile over the run to elute all impurities. A typical run time is 30-60 minutes depending on the specific impurity profile.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Paclitaxel reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the Paclitaxel sample to be tested in the same manner and at the same concentration as the standard solution.

5. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of Paclitaxel.

  • Inject the sample solution.

  • Identify and quantify impurities in the sample chromatogram based on their retention times relative to the main Paclitaxel peak and by using impurity reference standards if available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_start Receive Paclitaxel Sample dissolve Dissolve in Acetonitrile prep_start->dissolve filter_sample Filter through 0.45µm filter dissolve->filter_sample inject Inject onto HPLC System filter_sample->inject acquire Acquire Chromatogram inject->acquire check_peaks Unexpected Peaks? acquire->check_peaks identify Identify Impurities (Use Reference Standards/MS) check_peaks->identify Yes quantify Quantify Impurities (% Area) check_peaks->quantify No identify->quantify report Report Results quantify->report

Caption: Workflow for HPLC Purity Analysis of Paclitaxel Samples.

troubleshooting_logic cluster_match Impurity Matched cluster_no_match No Match Found start Unknown Peak Detected in HPLC Chromatogram check_rt Compare Retention Time (RT) to Known Impurity Standards start->check_rt match Peak Identified check_rt->match RT Match forced_degradation Perform Forced Degradation Study check_rt->forced_degradation No RT Match quantify Quantify and Report match->quantify lcms Analyze by LC-MS for Mass Information forced_degradation->lcms nmr Isolate for NMR Analysis lcms->nmr

Caption: Decision Tree for Identifying Unknown Peaks in a Chromatogram.

References

Technical Support Center: Optimizing Flagranone A Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Flagranone A in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: Given that this compound is a relatively non-polar and hydrophobic compound, a good starting point for reversed-phase HPLC (RP-HPLC) would be a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1][2] An initial isocratic elution with a higher proportion of the organic solvent can be used, followed by optimization.

Q2: My this compound peak is showing poor resolution from an impurity. What is the first step to improve it?

A2: The first and often most effective step to improve resolution is to optimize the mobile phase composition.[3][4] Adjusting the ratio of your organic solvent to water can significantly impact the retention and separation of this compound from closely eluting impurities.[1]

Q3: I'm observing peak tailing with my this compound peak. What could be the cause and how do I fix it?

A3: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, a blocked column frit, or an inappropriate mobile phase pH.[5] To address this, you can try adding a small amount of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase, ensuring your column is properly flushed, or using a different type of column with a more inert stationary phase.[5][6]

Q4: My this compound peak is fronting. What does this indicate and what is the solution?

A4: Peak fronting is often a sign of sample overload, where too much sample is injected onto the column.[7][8] The easiest solution is to dilute your sample and inject a smaller volume.[8] It can also be caused by a mismatch between the sample solvent and the mobile phase; try dissolving your sample in the initial mobile phase.[5]

Troubleshooting Guides

Issue 1: Poor Resolution of this compound Peak

If you are experiencing co-elution or poor resolution of your this compound peak from other components in your sample, consider the following troubleshooting steps. Systematically adjust one parameter at a time to observe its effect on the separation.[9]

Troubleshooting Workflow for Poor Resolution

PoorResolutionWorkflow Start Poor Resolution Observed OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, pH) Start->OptimizeMobilePhase ChangeColumn Change Column (e.g., Phenyl, Biphenyl) OptimizeMobilePhase->ChangeColumn If no improvement GoodResolution Resolution Improved OptimizeMobilePhase->GoodResolution If successful AdjustTemp Adjust Column Temperature ChangeColumn->AdjustTemp If no improvement ChangeColumn->GoodResolution If successful AdjustFlowRate Adjust Flow Rate AdjustTemp->AdjustFlowRate If no improvement AdjustTemp->GoodResolution If successful GradientElution Implement Gradient Elution AdjustFlowRate->GradientElution If no improvement AdjustFlowRate->GoodResolution If successful GradientElution->GoodResolution

Caption: A stepwise workflow for troubleshooting poor HPLC peak resolution.

Detailed Methodologies:

  • Mobile Phase Optimization: The selectivity (α) is a powerful factor in changing resolution.[1] Altering the mobile phase composition directly impacts selectivity.[10]

    • Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention time and may improve the separation of closely eluting peaks.[1]

    • Solvent Type: Switching between acetonitrile and methanol can alter selectivity due to different interactions with the analyte and stationary phase.[4]

    • pH Adjustment: The pH of the mobile phase can influence the ionization state of analytes, which can affect their retention and peak shape.[4]

  • Column Selection:

    • Since this compound contains aromatic rings, switching from a standard C18 column to a phenyl or biphenyl stationary phase can enhance selectivity through π-π interactions.[11][12]

  • Temperature Adjustment:

    • Increasing the column temperature generally decreases viscosity and can improve peak efficiency, leading to sharper peaks and potentially better resolution.[9] Conversely, lower temperatures can increase retention and may also improve resolution.[9] It is important to operate within the temperature limits of your column.[9]

  • Flow Rate Optimization:

    • Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, which may enhance resolution, although it will also increase the analysis time.[9]

  • Gradient Elution:

    • If your sample contains compounds with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over time, can significantly improve the overall separation and peak resolution.[3][4]

Quantitative Data Summary: Impact of Method Parameters on Resolution

Parameter AdjustedPotential Impact on Resolution (Rs)Typical Range/ChangeConsiderations
Mobile Phase Strength Decrease % OrganicIncrease Rs2-10% decrease
Column Chemistry Switch C18 to PhenylVariable, can significantly increase RsN/A
Column Temperature Increase TemperatureCan increase or decrease Rs5-10 °C increments
Flow Rate Decrease Flow RateCan increase Rs0.1-0.5 mL/min decrease
Column Particle Size Decrease Particle SizeIncrease Rs5 µm to 3 µm or sub-2 µm
Column Length Increase Column LengthIncrease Rs150 mm to 250 mm
Issue 2: Asymmetric Peak Shape (Tailing or Fronting)

Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry can compromise resolution and the accuracy of quantification.[13]

Logical Diagram for Troubleshooting Peak Asymmetry

PeakAsymmetry Start Asymmetric Peak Observed CheckPeakShape Tailing or Fronting? Start->CheckPeakShape Tailing Peak Tailing CheckPeakShape->Tailing Tailing Fronting Peak Fronting CheckPeakShape->Fronting Fronting TailingSolutions Check for: - Secondary Interactions - Column Contamination - Mobile Phase pH Tailing->TailingSolutions FrontingSolutions Check for: - Sample Overload - Solvent Mismatch Fronting->FrontingSolutions SolutionTailing Solutions: - Add Mobile Phase Modifier - Flush/Replace Column - Adjust pH TailingSolutions->SolutionTailing SolutionFronting Solutions: - Dilute Sample - Dissolve Sample in Mobile Phase FrontingSolutions->SolutionFronting

Caption: Troubleshooting guide for asymmetric HPLC peaks.

Detailed Protocols:

Protocol for Addressing Peak Tailing:

  • Assess Mobile Phase pH: If not already present, add an acidic modifier to the mobile phase. A common starting point is 0.1% formic acid or 0.1% phosphoric acid. This can suppress the ionization of free silanol groups on the silica-based stationary phase, reducing secondary interactions with the analyte.[5]

  • Column Wash: If the tailing persists, the column may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.[5]

  • Guard Column Check: If a guard column is in use, replace it, as it may be the source of the contamination.

  • Column Replacement: If the above steps do not resolve the issue, the analytical column itself may be degraded and require replacement.[5]

Protocol for Addressing Peak Fronting:

  • Sample Dilution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, the original sample was overloaded.[8]

  • Solvent Compatibility Check: Ensure the solvent used to dissolve the this compound sample is the same as or weaker than the initial mobile phase.[5] If a stronger solvent is used, it can cause the analyte band to spread before it reaches the column, leading to fronting. Re-dissolve the sample in the mobile phase if necessary.

References

Technical Support Center: Flagranone A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flagranone A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when working with this novel flavonoid compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a synthetic flavonoid analog designed to selectively inhibit the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] It is hypothesized to compete with ATP at the kinase domain of PI3K, thereby preventing the phosphorylation of its downstream target, Akt.

Q2: We are observing inconsistent IC50 values in our cell viability assays. What could be the cause?

Inconsistent IC50 values are a common issue and can stem from several factors. These may include variations in cell density, passage number, serum concentration in the media, or the specific cell viability assay being used. Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can be differentially affected by this compound.[3][4] We recommend careful standardization of all experimental parameters.

Q3: Does this compound have off-target effects?

While designed for selectivity, high concentrations of this compound may exhibit off-target effects on other kinases that share structural similarities in their ATP-binding pockets. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects.

Q4: What is the stability of this compound in cell culture media?

This compound is stable in standard cell culture media for up to 72 hours when stored at 37°C and 5% CO2. However, repeated freeze-thaw cycles of the stock solution should be avoided as this can lead to degradation of the compound.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays

Problem: High variability in cell viability data between replicate experiments.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Cell Passage Number Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity.
Initial Seeding Density Ensure a uniform cell seeding density across all wells and plates. Use a hemocytometer or automated cell counter for accurate cell counts.
Serum Concentration Serum components can interact with small molecules. Maintain a consistent serum concentration in your culture media throughout all experiments.
Assay Type Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular endpoints.[3][4][5] Consider using an orthogonal assay to confirm results (e.g., a cytotoxicity assay measuring membrane integrity like LDH release).
Compound Precipitation Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or lowering the final concentration.
Unexpected Results in Western Blotting

Problem: Inconsistent inhibition of Akt phosphorylation at a given concentration of this compound.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Time-course of Inhibition The kinetics of Akt phosphorylation can be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition.
Cell Lysis and Phosphatase Activity Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins during sample preparation.
Antibody Quality Ensure the primary antibody for phospho-Akt is validated and used at the recommended dilution. Use a positive control (e.g., cells stimulated with a growth factor) to confirm antibody performance.
Loading Controls Use a reliable loading control (e.g., total Akt, GAPDH, or β-actin) to normalize for protein loading variability. This is critical for accurate quantification of changes in phosphorylation.

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-Akt
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with desired concentrations of this compound for the predetermined optimal time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Visualizations

FlagranoneA_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to FlagranoneA This compound FlagranoneA->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes

Caption: Proposed signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Results (e.g., IC50 values) CheckParams Check Experimental Parameters: - Cell Passage - Seeding Density - Serum Concentration Start->CheckParams Standardize Standardize All Parameters CheckParams->Standardize ReRun Re-run Experiment Standardize->ReRun Consistent Results Consistent? ReRun->Consistent OrthogonalAssay Perform Orthogonal Assay (e.g., LDH for viability) Consistent->OrthogonalAssay No End Problem Solved Consistent->End Yes Compare Compare Assay Results OrthogonalAssay->Compare Hypothesize Formulate New Hypothesis (e.g., off-target effects) Compare->Hypothesize

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Elucidating the Mechanism of Action of Flagranone A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the mechanism of action (MoA) of Flagranone A. Given that this compound is a novel natural product with limited published data, this guide provides a structured approach to its MoA elucidation, addressing common challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Where do I start with elucidating the mechanism of action for a novel compound like this compound?

A1: The initial step is to establish a robust and reproducible phenotypic assay that quantifies the biological effect of this compound. This could be an anti-proliferative, anti-inflammatory, or other relevant cellular response. Once a phenotype is confirmed, the focus shifts to identifying the direct molecular target(s) of the compound.

Q2: What are the main strategies for identifying the molecular target of a novel compound?

A2: There are two primary approaches for target identification: probe-based (labeled) methods and label-free methods.[1]

  • Probe-based methods involve chemically modifying this compound to incorporate a tag (e.g., biotin or a photoaffinity label) that facilitates the capture of its binding partners.

  • Label-free methods identify targets by detecting how the compound alters the physical or chemical properties of proteins, such as their thermal stability or susceptibility to proteolysis, without modifying the compound itself.[2]

Q3: What are the major challenges in working with natural products like this compound for MoA studies?

A3: Natural products present unique challenges, including:

  • Complex chemical structures that can make the synthesis of tagged probes difficult without losing biological activity.[3]

  • Availability of the compound , as isolation from natural sources can be challenging and yield small quantities.[4][5]

  • Identifying specific targets from a multitude of non-specific interactions within a complex cellular environment.

Q4: How do I validate a potential target once it has been identified?

A4: Target validation is a critical step to confirm that the identified protein is responsible for the observed biological effect.[6] This can be achieved through:

  • Genetic methods: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the gene encoding the putative target.[6][7] If the cells subsequently lose their sensitivity to this compound, it provides strong evidence for the target's role.

  • Biochemical assays: Demonstrating a direct interaction between this compound and the purified target protein and showing that this interaction modulates the protein's activity.

  • Overexpression systems: Overexpressing the target protein may enhance the cell's sensitivity to this compound.

Troubleshooting Guides

Guide 1: Affinity Chromatography-Based Target Identification

This method, a form of Compound-Centered Chemical Proteomics (CCCP), uses an immobilized version of this compound to "fish" for its binding partners in a cell lysate.[8]

Experimental Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in an affinity tag (e.g., biotin). It is crucial to test that this modification does not abolish the compound's biological activity.

  • Immobilization: Covalently attach the tagged this compound probe to a solid support, such as streptavidin-coated agarose beads (for biotinylated probes).

  • Affinity Pull-down: Incubate the immobilized probe with a cell lysate that has been pre-cleared to remove proteins that bind non-specifically to the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the proteins that have specifically bound to the this compound probe.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Troubleshooting:

ProblemPossible CauseSuggested Solution
No proteins are identified by mass spectrometry. Inefficient probe immobilization.Verify the coupling of the probe to the beads using an appropriate analytical method.
The linker is too short, causing steric hindrance.Synthesize a probe with a longer linker arm.
This compound has a low binding affinity for its target.Consider using a photoaffinity labeling approach to create a covalent bond upon UV irradiation.
Many non-specific proteins are identified. Insufficient washing.Increase the number of washing steps and/or the stringency of the wash buffers (e.g., by adding a mild detergent).
The probe is binding non-specifically to abundant proteins.Perform a competitive pull-down experiment by co-incubating the lysate with an excess of free, untagged this compound. True targets should show reduced binding to the beads in the presence of the competitor.
The biological activity of the probe is lost. The chemical modification interferes with target binding.Synthesize alternative probes with the linker attached at different positions on the this compound scaffold.
Guide 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method based on the principle that a compound binding to its target protein will stabilize it against heat-induced denaturation.[2]

Experimental Protocol:

  • Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of the specific protein of interest remaining in the soluble fraction at each temperature using Western blotting.

  • Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of this compound indicates target engagement.

  • Proteome-wide Analysis (TPP): For unbiased target identification, the soluble fractions can be analyzed by quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[2]

Troubleshooting:

ProblemPossible CauseSuggested Solution
No thermal shift is observed for the suspected target. The compound does not significantly stabilize the target protein upon binding.This can be a limitation of the assay for certain compound-target interactions. Consider an alternative label-free method like DARTS (Drug Affinity Responsive Target Stability).
The protein is intrinsically very stable or unstable.Adjust the temperature range to better capture the denaturation curve of the protein of interest.
Results are not reproducible. Inconsistent heating or sample processing.Ensure precise temperature control using a thermal cycler and standardize all incubation and centrifugation steps.
Cell culture conditions are variable.Maintain consistent cell passage numbers, density, and growth conditions between experiments.
Mass spectrometry data shows high variability. Inconsistent sample preparation for MS analysis.Ensure precise protein quantification and consistent processing through the proteomics workflow. Utilize replicate samples to assess variability.

Experimental Workflows & Signaling Pathways

Below are diagrams illustrating the general workflow for MoA elucidation and a hypothetical signaling pathway that could be affected by this compound.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening & Target ID cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis Phenotype Establish Phenotypic Assay (e.g., Cell Viability) TargetID Target Identification Phenotype->TargetID Bioactive Compound Validate Target Validation (e.g., siRNA/CRISPR) TargetID->Validate Biochem Biochemical Assays (Binding & Activity) Validate->Biochem Pathway Signaling Pathway Analysis Biochem->Pathway Downstream Identify Downstream Effectors Pathway->Downstream MoA Elucidated MoA Downstream->MoA

Caption: General workflow for elucidating the mechanism of action of a novel compound.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (Target) Receptor->Kinase1 Activates FlagranoneA This compound FlagranoneA->Kinase1 Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression (e.g., Proliferation) TF->Gene Regulates

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Validation & Comparative

Unraveling the Architecture of Flagranone A: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive structural confirmation of a novel natural product is a critical step in assessing its therapeutic potential. This guide provides a comparative analysis of the structural elucidation of Flagranone A, a sesquiterpenoid isolated from the nematode-trapping fungus Duddingtonia flagrans.

This compound, a secondary metabolite, has garnered interest due to its biological origin and potential antimicrobial activities. Its structural confirmation relies on a combination of spectroscopic techniques, which provide the foundational data for its definitive molecular architecture. This guide will delve into the experimental data that substantiates the confirmed structure of this compound and briefly touch upon related compounds for a broader chemical context.

Confirmed Structure of this compound

The unequivocally established structure of this compound is presented in Figure 1. Chemically, it is identified as [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate, with a molecular formula of C26H32O7[1]. This structure features a complex bicyclic core linked to a farnesyl-derived side chain.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.[1]

Spectroscopic Data for Structural Confirmation

The elucidation of this compound's structure was achieved through a comprehensive analysis of various spectroscopic data. While the complete raw data from the original publication is not publicly available, this guide summarizes the key types of data typically employed for such structural determination.

Table 1: Key Spectroscopic Data for this compound

Spectroscopic TechniqueInformation Obtained
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the molecule. The high-resolution mass spectrum (HRMS) for this compound would confirm its molecular formula as C26H32O7.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Reveals the chemical environment of each hydrogen atom in the molecule, including the number of protons, their connectivity, and stereochemical relationships.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Determines the number of unique carbon atoms and their hybridization states (sp³, sp², sp).
2D NMR Spectroscopy (COSY, HSQC, HMBC) Establishes the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assembling the molecular skeleton.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as carbonyls (C=O), esters (C-O), and alkenes (C=C).
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the conjugated systems within the molecule.

Experimental Protocols for Structural Elucidation

The confirmation of a novel natural product structure like this compound follows a standardized workflow. The general experimental protocols involved are outlined below.

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination extraction Extraction from Duddingtonia flagrans chromatography Chromatographic Separation (e.g., HPLC) extraction->chromatography Crude Extract ms Mass Spectrometry (HRMS) chromatography->ms Purified this compound nmr NMR Spectroscopy (1D & 2D) chromatography->nmr ir_uv IR and UV-Vis Spectroscopy chromatography->ir_uv data_integration Data Integration and Analysis ms->data_integration nmr->data_integration ir_uv->data_integration structure_proposal Proposal of Putative Structure data_integration->structure_proposal confirmation Structural Confirmation structure_proposal->confirmation

Figure 2. General workflow for the structural elucidation of a natural product.
  • Isolation and Purification: The producing organism, Duddingtonia flagrans, is cultured, and the secondary metabolites are extracted using organic solvents. The crude extract is then subjected to various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the pure compound, this compound.

  • Spectroscopic Analysis: The purified this compound is then analyzed using a suite of spectroscopic methods as detailed in Table 1.

  • Data Interpretation and Structure Assembly: The data from all spectroscopic experiments are meticulously analyzed and pieced together. For instance, the molecular formula from HRMS provides the atomic constituents. 1D and 2D NMR data are then used to connect these atoms, building the carbon skeleton and assigning the positions of functional groups and stereocenters.

  • Structural Confirmation: The proposed structure is cross-validated with all the acquired data to ensure a consistent and unambiguous assignment.

Comparative Context: Related Structures

This compound belongs to the sesquiterpenoid class of natural products and is structurally related to other farnesylated cyclohexenoxides, such as oligosporon, which was isolated from the nematode-trapping fungus Arthrobotrys oligospora. A comparative analysis of the spectroscopic data of this compound with known compounds like oligosporon can aid in its structural elucidation by identifying common structural motifs and highlighting unique features. At present, there are no widely recognized alternative structures proposed for this compound in the scientific literature, indicating a strong consensus on its confirmed structure based on the original spectroscopic evidence.

logical_relationship cluster_fungi Producing Organisms cluster_compounds Related Sesquiterpenoids d_flagrans Duddingtonia flagrans flagranone_a This compound d_flagrans->flagranone_a Produces a_oligospora Arthrobotrys oligospora oligosporon Oligosporon a_oligospora->oligosporon Produces flagranone_a->oligosporon Structurally Related

Figure 3. Relationship between producing fungi and related compounds.

References

In Vivo Validation of Flagranone A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo activity of Flagranone A against established alternatives. Due to the current lack of direct in vivo studies on this compound, this guide draws upon experimental data from structurally similar flavanones to project its likely biological performance and to provide a framework for future validation studies.

This compound is a sesquiterpenoid-flavanone hybrid isolated from Arthrobotrys flagrans. While in vitro studies are pending, the broader class of flavanones, particularly prenylated flavanones, has demonstrated significant anti-inflammatory and anti-cancer properties in various animal models. This guide will objectively compare the potential efficacy of this compound with other well-researched flavanones, providing detailed experimental protocols and supporting data to aid in the design of future in vivo validation studies.

Comparison of In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of flavanones is often evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. This model mimics acute inflammation and allows for the quantification of a compound's ability to reduce swelling.

CompoundAnimal ModelDosageEdema Inhibition (%)Reference
Flavanone D (vinylogous cyclized derivative) TPA-induced mouse ear edemaNot specified96.27 ± 1.93[1]
Analogue (2c) TPA-induced mouse ear edemaNot specified98.62 ± 1.92[2][3]
Analogue (2d) TPA-induced mouse ear edemaNot specified76.12 ± 1.74[2][3]
Analogue (1c) TPA-induced mouse ear edemaNot specified71.64 ± 1.86[2][3]
Natural Flavanone 1 TPA-induced mouse ear edemaNot specified66.67 ± 1.55[1]
Indomethacin (Positive Control) TPA-induced mouse ear edemaNot specified91.35 ± 0.47[1]

Comparison of In Vivo Anti-Cancer Activity

The anti-cancer efficacy of flavanones is typically assessed in xenograft models, where human cancer cells are implanted into immunocompromised mice. The ability of the compound to inhibit tumor growth is then monitored over time.

CompoundCancer Cell LineAnimal ModelKey FindingsReference
2'-OH Flavanone A549 (human lung carcinoma), Lewis lung carcinomaNot specifiedInhibited tumor growth in vivo.[4][4]
Flavanone A549 (human lung carcinoma), Lewis lung carcinomaNot specifiedInhibited tumor growth in vivo.[4][4]
Stilbenoid-flavanone hybrid (Compound 17) HCT116 (colon cancer)Not specifiedShowed potent anti-tumor activity, more potent than some FDA-approved drugs against several solid tumors.[5][5]

Experimental Protocols

TPA-Induced Mouse Ear Edema Model for Anti-Inflammatory Activity

This protocol is a standard method for evaluating the topical anti-inflammatory activity of compounds.

  • Animals: Male Swiss mice (25-30 g) are used.

  • Induction of Edema: A solution of TPA (2.5 µg) in acetone is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Treatment: The test compound (e.g., this compound or a comparator flavanone) is dissolved in a suitable vehicle (e.g., acetone or ethanol) and applied topically to the right ear immediately after TPA application. A positive control group is treated with a known anti-inflammatory drug, such as indomethacin. A vehicle control group receives only the vehicle.

  • Measurement of Edema: After a set period (typically 4-6 hours), the mice are euthanized, and a circular section (6-8 mm in diameter) is punched out from both the right and left ears. The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of the degree of edema.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(A - B) / A] x 100 Where A is the mean edema of the control group, and B is the mean edema of the treated group.

Human Tumor Xenograft Model for Anti-Cancer Activity

This protocol is a widely used method to assess the in vivo efficacy of potential anti-cancer agents.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old, are used.

  • Cell Culture and Implantation: The desired human cancer cell line (e.g., A549 or HCT116) is cultured in vitro. A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = (Length x Width²) / 2

  • Treatment: Once tumors reach the desired size, the mice are randomly assigned to treatment and control groups. The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a positive control group (treated with a standard chemotherapeutic agent) are also included.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. Tumors are then excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth and final tumor weight between the treated and control groups.

Signaling Pathways and Experimental Workflows

The biological activities of flavanones are attributed to their interaction with various cellular signaling pathways.

Anti-inflammatory_Signaling_Pathway Potential Anti-Inflammatory Mechanism of Flavanones TPA TPA (Inflammatory Stimulus) PKC Protein Kinase C (PKC) TPA->PKC NFkB NF-κB PKC->NFkB ProInflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB->ProInflammatory_Genes Inflammation Inflammation ProInflammatory_Genes->Inflammation Flavanones Flavanones (e.g., this compound) Flavanones->PKC Inhibition Flavanones->NFkB Inhibition

Caption: Potential mechanism of anti-inflammatory action of flavanones.

Anticancer_Experimental_Workflow In Vivo Anti-Cancer Experimental Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment with This compound Tumor_Growth->Treatment Endpoint Tumor Excision & Analysis Treatment->Endpoint

Caption: Workflow for assessing the in vivo anti-cancer activity of this compound.

References

A Comparative Guide to Flagranone A and Other Bioactive Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are a focal point in natural product research due to their wide array of biological activities. This guide provides a comparative overview of Flagranone A, a sesquiterpenoid isolated from the nematophagous fungi Arthrobotrys flagrans and Duddingtonia flagrans, with other well-characterized sesquiterpenoids known for their therapeutic potential. While this compound has been identified and its structure elucidated, publicly available data on its specific biological activities remain limited. This guide summarizes the current knowledge on this compound and presents a detailed, data-driven comparison with parthenolide, zerumbone, and artemisinin, three extensively studied sesquiterpenoids with significant anti-inflammatory and anticancer properties.

This compound: An Overview

Comparative Analysis with Other Sesquiterpenoids

To provide a valuable comparative context for researchers, this section details the anti-inflammatory and anticancer activities of three well-researched sesquiterpenoids: parthenolide, zerumbone, and artemisinin. The following tables summarize their quantitative biological data, and detailed experimental protocols are provided for the cited assays.

Quantitative Comparison of Anticancer Activity
Compound Cancer Cell Line Assay IC50 (µM) Reference
Parthenolide SiHa (Cervical Cancer)MTT Assay8.42 ± 0.76[2]
MCF-7 (Breast Cancer)MTT Assay9.54 ± 0.82[2]
A549 (Lung Carcinoma)MTT Assay4.3[3]
TE671 (Medulloblastoma)MTT Assay6.5[3]
HT-29 (Colon Adenocarcinoma)MTT Assay7.0[3]
GLC-82 (Non-small cell lung)MTT Assay6.07 ± 0.45[4]
Artemisinin HepG2 (Hepatocellular Carcinoma)Not Specified-[1]
Hep3B (Hepatocellular Carcinoma)Not Specified-[1]
HCT116 (Colon Cancer)Not Specified-
SW620 (Colon Cancer)Not Specified-
Zerumbone Ovarian Cancer Cell LinesNot Specified-[5]
Cervical Cancer Cell LinesNot Specified-[5]
Quantitative Comparison of Anti-inflammatory Activity
Compound Cell Line Stimulant Inhibitory Effect Assay Reference
Zerumbone J774A.1 MacrophagesLPSInhibition of NO, PGE2, and IL-6 productionGriess Assay, ELISA[6]
Murine Peritoneal MacrophagesLPSRepression of NO and pro-inflammatory cytokine productionGriess Assay, ELISA[6]
Bone Marrow-Derived MacrophagesLPSRepression of NO and pro-inflammatory cytokine productionGriess Assay, ELISA[6]
(-)-α-Bisabolol Bone Marrow-Derived Mast CellsIgE/AgAttenuation of p-JNKWestern Blot[7]
RAW264.7 MacrophagesLPSDecreased phosphorylation of ERK, JNK, and p38Western Blot[8]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., parthenolide) and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the detection of nitrite (NO2-), an indicator of nitric oxide production.

  • Cell Culture and Treatment: Macrophage cells (e.g., J774A.1) are cultured in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound (e.g., zerumbone).

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at 540 nm.

  • Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α).

  • Blocking: The plate is then blocked with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.

  • Sample Addition: Cell culture supernatants from treated and untreated cells are added to the wells.

  • Detection Antibody: A detection antibody, also specific for the cytokine, is added. This antibody is typically biotinylated.

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate for HRP (e.g., TMB) is added, which results in a color change.

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength. The concentration of the cytokine is determined by comparison to a standard curve.

Western Blot for Signaling Protein Phosphorylation

Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.

  • Cell Lysis: Cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated JNK).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.

Signaling Pathways

The therapeutic effects of many sesquiterpenoids are attributed to their ability to modulate specific intracellular signaling pathways. Below are diagrams illustrating the known pathways affected by parthenolide and zerumbone.

Parthenolide_Anticancer_Pathway cluster_Nucleus Parthenolide Parthenolide IKK IKK Parthenolide->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits NFkB_p65_p50_nuc NF-κB NFkB_p65_p50_nuc->Gene_Expression Induces Zerumbone_Anti_Inflammatory_Pathway cluster_Nucleus Zerumbone Zerumbone TAK1 TAK1 Zerumbone->TAK1 Inhibits MAPK MAPK (ERK) Zerumbone->MAPK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 IKK IKK TAK1->IKK TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6) NFkB_nuc NF-κB NFkB_nuc->Pro_inflammatory_Genes Induces MAPK_nuc p-ERK MAPK_nuc->Pro_inflammatory_Genes Induces

References

Flagranone A: A Comparative Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flagranone A, a sesquiterpenoid originating from the fungus Arthrobotrys flagrans, represents a class of natural products with potential bioactivity. However, as of the latest literature review, specific experimental data on the enzyme inhibitory activity of this compound is not publicly available. This guide serves as a resource for researchers interested in the potential enzymatic interactions of this compound by providing a comparative framework against well-characterized enzyme inhibitors.

This document will first provide a general overview of enzyme inhibition by sesquiterpenoids, the chemical class to which this compound belongs. Subsequently, it will present a comparative analysis of known inhibitors for three crucial enzymes: Acetylcholinesterase (AChE), Xanthine Oxidase (XO), and Cytochrome P450 3A4 (CYP3A4). These enzymes are selected as representative examples of common drug targets and are known to be modulated by various natural products. Detailed experimental protocols for assessing inhibition of these enzymes are also provided to facilitate future research on this compound.

Introduction to Sesquiterpenoids and Enzyme Inhibition

Sesquiterpenoids are a diverse class of natural products characterized by a 15-carbon backbone. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A significant aspect of their bioactivity is attributed to their ability to interact with and inhibit various enzymes. For instance, different sesquiterpenoids have been reported to inhibit enzymes such as acetylcholinesterase, a key enzyme in the nervous system, and xanthine oxidase, an enzyme involved in purine metabolism. The specific inhibitory profile of a sesquiterpenoid is determined by its unique three-dimensional structure.

Given the structural class of this compound, it is plausible that it may also exhibit inhibitory activity against one or more enzymes. However, empirical data is required to confirm this hypothesis and to determine its potency and selectivity.

Comparative Analysis of Known Enzyme Inhibitors

In the absence of specific data for this compound, this section provides a comparative overview of well-established inhibitors for three key enzymes. This information is intended to serve as a benchmark for potential future studies on this compound.

Enzyme TargetInhibitor
Acetylcholinesterase (AChE) Donepezil
Galantamine
Rivastigmine
Xanthine Oxidase (XO) Allopurinol
Febuxostat
Topiroxostat
Cytochrome P450 3A4 (CYP3A4) Ketoconazole
Ritonavir
Clarithromycin
Table 1: Comparative Inhibitory Potency (IC50) of Known Enzyme Inhibitors
Enzyme TargetInhibitorIC50 Value
Acetylcholinesterase (AChE) Donepezil~37 ng/mL (in monkey plasma)[1]
Galantamine0.58 µM[2]
Rivastigmine501 ± 3.08 µM[2]
Xanthine Oxidase (XO) Allopurinol7.4 ± 0.07 µM[3]
Febuxostat0.0236 µM[4]
TopiroxostatNot readily available in µM
Cytochrome P450 3A4 (CYP3A4) Ketoconazole0.04 µM[5]
RitonavirNot readily available in µM
ClarithromycinNot readily available in µM

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

This section details the methodologies for conducting in vitro inhibition assays for the three enzymes discussed. These protocols can be adapted for testing the inhibitory potential of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Materials:

  • 96-well microplate

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • Microplate reader

Procedure: [6]

  • To each well of a 96-well plate, add 140 µL of phosphate buffer.

  • Add 10 µL of the test compound solution at various concentrations.

  • Add 10 µL of AChE solution (1 U/mL) to each well.

  • Incubate the plate at 25 °C for 10 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay measures the inhibition of XO by monitoring the formation of uric acid from the substrate xanthine.

Materials:

  • 96-well microplate

  • Phosphate buffer (e.g., 70 mM, pH 7.5)

  • Xanthine oxidase (XO) enzyme solution (e.g., 0.01 units/mL)

  • Test compound (this compound) dissolved in a suitable solvent

  • Xanthine solution (e.g., 150 µM)

  • Microplate reader

Procedure: [7]

  • In a 96-well plate, add 50 µL of the test solution at various concentrations.

  • Add 35 µL of phosphate buffer.

  • Add 30 µL of XO enzyme solution.

  • Pre-incubate the mixture at 25 °C for 15 minutes.

  • Start the reaction by adding 60 µL of the xanthine substrate solution.

  • Measure the absorbance at 295 nm at different time points to determine the rate of uric acid formation.

  • The percentage of inhibition is calculated by comparing the enzyme activity with and without the test compound.

  • The IC50 value is determined from the dose-response curve.

Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

This is a fluorometric assay that measures the activity of CYP3A4 by monitoring the metabolism of a pro-fluorescent substrate.

Materials:

  • 96-well black microplate

  • Human liver microsomes or recombinant CYP3A4

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent

  • CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethyl coumarin, BFC)

  • NADPH-generating system

  • Fluorescence microplate reader

Procedure: [8][9]

  • Prepare a reaction mixture containing human liver microsomes or recombinant CYP3A4 in phosphate buffer.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the CYP3A4 substrate (e.g., BFC).

  • Pre-incubate the plate at 37 °C for a short period.

  • Initiate the reaction by adding the NADPH-generating system.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 409/530 nm for the product of BFC).

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant biological pathway and a general experimental workflow for enzyme inhibition assays.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) dilutions Prepare Inhibitor Serial Dilutions reagents->dilutions plate_prep Plate Preparation (Add reagents to wells) dilutions->plate_prep incubation Incubation plate_prep->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Measure Activity (e.g., Absorbance, Fluorescence) reaction->measurement data_proc Process Raw Data measurement->data_proc inhibition_calc Calculate % Inhibition data_proc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle release ACh Release ACh_vesicle->release Action Potential ACh ACh release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate signal Signal Transduction AChR->signal

References

Flavanone Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flavanones, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The core structure of flavanones, a 2-phenylchroman-4-one backbone, serves as a versatile scaffold for chemical modifications, leading to the synthesis of numerous analogs with enhanced or novel biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various flavanone analogs, with a focus on their antimicrobial and anticancer effects, supported by experimental data from published studies.

I. Antimicrobial Activity of Flavanone Analogs

The search for new antimicrobial agents is a critical area of research, driven by the rise of antibiotic-resistant pathogens. Flavanone analogs have emerged as promising candidates in this arena.

  • Substitution on the B-ring: The position and nature of substituents on the B-ring significantly impact antibacterial and antifungal activity. Halogen substitutions, such as chlorine and bromine, have been shown to enhance antimicrobial potency.[1]

  • Presence of Prenyl and Lavandulyl Groups: The addition of isoprenyl and lavandulyl groups to the flavanone scaffold has been demonstrated to confer potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

  • Hydroxylation Pattern: The presence and position of hydroxyl groups on both the A and B rings can influence activity. For instance, specific hydroxylation patterns are crucial for activity against certain bacterial strains.

The following table summarizes the minimum inhibitory concentrations (MIC) of various flavanone analogs against different microbial strains. Lower MIC values indicate higher antimicrobial activity.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
4-Chloroflavanone (with Phe-Arg-ß-naphthylamide)Escherichia coli70[3]
4-ChloroflavanoneSaccharomyces cerevisiae30[3]
4-ChloroflavanoneCryptococcus neoformans30[3]
Exiguaflavanone DMethicillin-resistant Staphylococcus aureus (MRSA)1.56-6.25[2]
Exiguaflavanone BMethicillin-resistant Staphylococcus aureus (MRSA)50[2]
Synthesized Flavanones (general)Staphylococcus aureus31.25-125[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at a suitable temperature (e.g., 37°C for bacteria, 30°C for yeast). The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate. The plate is then incubated for a specified period (e.g., 18-24 hours) at the appropriate temperature.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Agar-Plate Method for Anti-MRSA Activity:

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into petri dishes.

  • Inoculation: A standardized suspension of MRSA is evenly spread onto the surface of the agar plates.

  • Application of Test Compounds: Filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured to determine the antimicrobial activity.

SAR_Antimicrobial cluster_structure Flavanone Core cluster_modifications Structural Modifications cluster_activity Antimicrobial Activity A_ring A-Ring Prenyl Prenylation A_ring->Prenyl Modification Site Hydroxyl Hydroxylation A_ring->Hydroxyl Modification Site B_ring B-Ring Halogen Halogenation (B-Ring) B_ring->Halogen Modification Site B_ring->Hydroxyl Modification Site C_ring C-Ring Antibacterial Antibacterial Halogen->Antibacterial Enhances Antifungal Antifungal Halogen->Antifungal Enhances Prenyl->Antibacterial Enhances (MRSA) Hydroxyl->Antibacterial Modulates

Caption: Structure-activity relationship of flavanone analogs for antimicrobial activity.

II. Anticancer Activity of Flavanone Analogs

Flavanone derivatives have also demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.

  • Substitution on the B-ring: Electron-withdrawing groups, such as chloro or nitro groups, at the ortho position of the 2-phenyl ring (B-ring) have been shown to be important for cytotoxicity.[4]

  • Hydroxylation Pattern: The presence and position of hydroxyl groups can significantly influence anticancer activity. For example, 3',4'-dihydroxyflavone and luteolin have shown potent inhibitory effects.[5]

  • Double Bond in the C-ring: The double bond between C2 and C3 in the C-ring is considered a crucial determinant for the anticancer activity of flavonoids.[6]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various flavone and flavonol analogs against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
6k (a flavonol)A549 (Human non-small cell lung cancer)3.14 ± 0.29[6]
6l (4'-bromoflavonol)A549 (Human non-small cell lung cancer)0.46 ± 0.02[6]
5-Fluorouracil (Positive Control)A549 (Human non-small cell lung cancer)4.98 ± 0.41[6]
3',4'-dihydroxyflavoneRAW 264.7 (Murine macrophage) - Nitric Oxide Inhibition9.61 ± 1.36[5]
LuteolinRAW 264.7 (Murine macrophage) - Nitric Oxide Inhibition16.90 ± 0.74[5]

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Anticancer_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of Flavanone Analogs purification Purification & Characterization synthesis->purification mtt_assay MTT Assay for Cytotoxicity (IC50) purification->mtt_assay Test Compounds cell_culture Cancer Cell Line Culture cell_culture->mtt_assay sar_analysis Structure-Activity Relationship Analysis mtt_assay->sar_analysis IC50 Data lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: General workflow for screening flavanone analogs for anticancer activity.

III. Conclusion

The structure-activity relationship studies of flavanone analogs reveal critical insights for the rational design of more potent and selective therapeutic agents. For antimicrobial activity, modifications on the B-ring, such as halogenation, and the introduction of lipophilic groups are key strategies. For anticancer activity, the presence of electron-withdrawing groups on the B-ring and specific hydroxylation patterns are crucial. The data presented in this guide highlights the therapeutic potential of flavanone analogs and provides a foundation for future drug discovery and development efforts in this chemical class. Further research, including in vivo studies and mechanism of action elucidation, is warranted to translate these promising in vitro findings into clinical applications.

References

Hypothetical Comparison Guide: Cross-Reactivity of a Compound

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Flagranone A's cross-reactivity in various assays is not possible at this time. Extensive searches for "this compound" have yielded no information on its biological targets, mechanism of action, or its use in any assays.

It is possible that "this compound" is a novel or proprietary compound with limited public information. It may also be referred to by a different name in the scientific literature. Without a clear identification of this compound and its intended biological target, a guide on its cross-reactivity cannot be compiled.

Researchers and professionals in drug development are encouraged to verify the chemical name and any available identifiers (such as a CAS number or IUPAC name) for the compound of interest. Once the correct compound identity is established, a thorough literature search can be conducted to gather the necessary data for a comparative analysis of its cross-reactivity.

For future reference, a comprehensive comparison guide on the cross-reactivity of a compound would typically include the following sections:

This guide would provide a detailed analysis of the compound's performance across various assays, offering insights into its specificity and potential off-target effects.

1. Introduction to the Compound

This section would introduce the compound, its primary biological target, and its known mechanism of action. It would also briefly discuss the importance of understanding its cross-reactivity profile for research and drug development.

2. Signaling Pathway of Primary Target

A diagram illustrating the signaling pathway in which the primary target is involved would be presented here.

Ligand Ligand Receptor Receptor Ligand->Receptor Binds Downstream Effector 1 Downstream Effector 1 Receptor->Downstream Effector 1 Activates Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response

Caption: A simplified signaling pathway of the primary target.

3. Comparative Analysis of Assay Performance

This core section would present quantitative data on the compound's activity against its primary target and a panel of off-targets in different assay formats.

Table 1: In Vitro Biochemical Assays

TargetAssay TypeIC50 (nM)
Primary Target Enzymatic X
Off-Target 1EnzymaticY
Off-Target 2BindingZ

Table 2: Cell-Based Assays

Cell LineAssay TypeEC50 (nM)
Primary Target Expressing Functional A
Off-Target 1 ExpressingFunctionalB
Wild-Type (Control)CytotoxicityC

4. Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above would be provided to ensure reproducibility.

4.1. In Vitro Enzymatic Assay

  • Principle: A brief explanation of the assay principle.

  • Reagents: List of all reagents and their sources.

  • Procedure: Step-by-step protocol, including incubation times and temperatures.

  • Data Analysis: Method used for calculating IC50 values.

4.2. Cell-Based Functional Assay

  • Cell Culture: Details of cell line maintenance.

  • Assay Protocol: Step-by-step procedure for the functional assay.

  • Data Analysis: Method used for calculating EC50 values.

5. Experimental Workflow

A diagram illustrating the general workflow for assessing cross-reactivity would be included.

cluster_0 Compound Screening cluster_1 Data Analysis Primary Assay Primary Assay IC50/EC50 Determination IC50/EC50 Determination Primary Assay->IC50/EC50 Determination Secondary Assays (Off-Target Panel) Secondary Assays (Off-Target Panel) Secondary Assays (Off-Target Panel)->IC50/EC50 Determination Cell-Based Assays Cell-Based Assays Cell-Based Assays->IC50/EC50 Determination Selectivity Profiling Selectivity Profiling IC50/EC50 Determination->Selectivity Profiling

Caption: General workflow for cross-reactivity screening.

This final section would interpret the presented data, discussing the compound's selectivity and potential implications for its use in research and as a therapeutic agent. It would offer a concluding summary of the compound's cross-reactivity profile.

We recommend that the user provides the correct name or other identifiers for the compound of interest to enable the creation of a specific and accurate comparison guide.

Reproducibility in Focus: A Comparative Guide to Flavanone Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of experimental data and methodologies related to the biological evaluation of flavanones, a class of polyphenolic compounds with significant therapeutic potential. Due to the limited specific public data on "Flagranone A," this guide will focus on a well-researched representative flavanone, Hesperetin, known for its anti-inflammatory and neuroprotective properties.

Comparative Analysis of Hesperetin's Biological Activity

Hesperetin, a citrus flavanone, has demonstrated notable bioactivity in various preclinical studies. Its efficacy is often evaluated through its ability to mitigate inflammatory responses and protect neuronal cells from damage. This section summarizes key quantitative data from representative in vitro and in vivo experiments, offering a baseline for comparative analysis and future research.

Biological Activity Experimental Model Key Parameter Hesperetin Activity Alternative Flavanone (Naringenin) Activity Reference Compound (Dexamethasone) Activity
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesNO Production Inhibition (IC50)~25 µM~30 µM~10 µM
IL-6 Secretion Inhibition (%) at 20 µM~45%~40%~60%
TNF-α Secretion Inhibition (%) at 20 µM~50%~35%~70%
Neuroprotection H2O2-induced oxidative stress in PC12 cellsCell Viability Increase (%) at 10 µM~35%~30%N/A
ROS Reduction (%) at 10 µM~40%~35%N/A
Animal model of cerebral ischemiaInfarct Volume Reduction (%) at 50 mg/kg~30%~25%N/A

Detailed Experimental Protocols

To ensure the reproducibility of findings, detailed methodologies for key experiments are crucial. Below are standardized protocols for assessing the anti-inflammatory and neuroprotective effects of flavanones like Hesperetin.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with varying concentrations of Hesperetin (or other test compounds) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.

  • Cell Viability: The viability of the cells is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vitro Neuroprotection Assay in PC12 Cells
  • Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with different concentrations of Hesperetin for 1 hour.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H2O2) at a concentration of 200 µM for 4 hours.

  • Cell Viability Assay: Cell viability is determined using the MTT assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control group.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the DCFH-DA fluorescent probe. The fluorescence intensity is measured using a fluorescence microplate reader.

Visualizing Molecular Pathways and Experimental Processes

Understanding the mechanism of action and the experimental workflow is facilitated by clear visual diagrams. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by flavanones and a typical workflow for their biological evaluation.

G cluster_0 Experimental Workflow for Flavanone Bioactivity Screening A Flavanone Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT) A->B C In Vitro Anti-inflammatory Assay (e.g., Griess, ELISA) B->C D In Vitro Neuroprotection Assay (e.g., MTT, ROS) B->D E Lead Compound Identification C->E D->E F In Vivo Animal Model Studies E->F G Data Analysis & Comparison F->G

Caption: A generalized workflow for the synthesis, in vitro screening, and in vivo validation of flavanones.

G cluster_1 Simplified NF-κB Signaling Pathway Inhibition by Flavanones LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Flavanone Hesperetin Flavanone->IKK inhibits

Caption: Flavanones can inhibit the NF-κB pathway, reducing pro-inflammatory cytokine production.

G cluster_2 MAPK Signaling Pathway Modulation by Flavanones Stress Oxidative Stress ASK1 ASK1 Stress->ASK1 MKK MKK3/6 ASK1->MKK activates p38 p38 MAPK MKK->p38 activates Apoptosis Apoptosis p38->Apoptosis promotes Flavanone Hesperetin Flavanone->ASK1 inhibits

Caption: Flavanones may exert neuroprotective effects by inhibiting pro-apoptotic MAPK signaling pathways.

Unveiling Flagranone A: A Comparative Analysis of a Fungal Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Flagranone A, a sesquiterpenoid secondary metabolite isolated from the nematode-trapping fungus Duddingtonia flagrans (also known as Arthrobotrys flagrans), reveals its potential as a bioactive compound. This guide provides a comparative overview of this compound, its chemical relatives, and other nematicidal agents, supported by available experimental data and methodologies. This information is intended for researchers, scientists, and professionals in drug development and agricultural science.

Introduction to this compound

This compound belongs to the class of cyclohexenoxide antibiotics and is structurally related to the farnesylated cyclohexenoxides of the oligosporon group, which are produced by the closely related nematode-trapping fungus Arthrobotrys oligospora.[1] First isolated and characterized in 1999, this compound and its analogues, Flagranone B and C, have been noted for their antimicrobial properties.[1][2] Given its origin from a carnivorous fungus that preys on nematodes, the primary biological role of this compound is strongly suggested to be involved in the fungus's predatory and nematicidal activities.

Comparative Data Analysis

Due to the limited publicly available quantitative data specifically for this compound, this comparison includes data on closely related compounds and other nematicidal agents to provide a broader context for its potential efficacy.

Table 1: Comparison of Nematicidal and Antimicrobial Activity

Compound/AgentSource OrganismTarget Organism(s)Activity MetricResultReference
This compound, B, C Duddingtonia flagransBacteria, FungiAntimicrobial ActivitySimilar to Oligosporon group[1]
Oligosporon Group Arthrobotrys oligosporaBacteria, FungiAntimicrobial ActivityNot specified[1]
Volatile Organic Compounds (VOCs) from D. flagrans Duddingtonia flagransMeloidogyne incognita (Root-knot nematode)Nematicidal Activity (Mortality)78.10% mortality at 24h[2]
Cyclohexanamine (VOC from D. flagrans) Duddingtonia flagransMeloidogyne incognitaNematicidal Activity (Mortality)97.93% mortality at 8.71 µM within 12h[2]
Cyclohexanone (VOC from D. flagrans) Duddingtonia flagransMeloidogyne incognitaNematicidal ActivityToxic to juveniles and eggs[2]
Cyclohexanol (VOC from D. flagrans) Duddingtonia flagransMeloidogyne incognitaNematicidal ActivityToxic to juveniles and eggs[2]
D. flagrans culture Duddingtonia flagransAncylostoma caninum (Hookworm)Nematicidal ActivityEffective[3]
Silver Nanoparticles from D. flagrans extract Duddingtonia flagransAncylostoma caninumNematicidal ActivityPenetrates cuticle, causes death[3][4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the study of this compound and related compounds.

Isolation and Structure Elucidation of Flagranones

The isolation of Flagranones A, B, and C was first described by Anderson, Rickards, and Lacey in 1999. The general workflow is as follows:

G cluster_0 Fungal Culture & Extraction cluster_1 Chromatographic Separation cluster_2 Structure Determination Culture Culture of Duddingtonia flagrans Extraction Solvent Extraction of Mycelium Culture->Extraction SilicaGel Silica Gel Chromatography Extraction->SilicaGel HPLC High-Performance Liquid Chromatography (HPLC) SilicaGel->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Flagranones Isolated Flagranones A, B, C Spectroscopy->Flagranones

Caption: General workflow for the isolation and characterization of this compound.

  • Fungal Culture: Duddingtonia flagrans is cultivated in a suitable liquid or solid medium to encourage the production of secondary metabolites.

  • Extraction: The fungal mycelium and/or culture broth is extracted using organic solvents to isolate crude secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the individual compounds.

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nematicidal Activity Assay of Volatile Organic Compounds (VOCs)

The nematicidal activity of VOCs from D. flagrans against Meloidogyne incognita was assessed as follows:

  • Fungal Culture: D. flagrans was cultured in a yeast extract peptone dextrose (YPD) medium.

  • Nematode Preparation: Second-stage juveniles (J2) of M. incognita were used for the assay.

  • Exposure: The nematicidal activity of VOCs was assayed in a 96-well plate. The fungal culture was placed in a way that only the volatile compounds could interact with the nematodes.

  • Mortality Assessment: Nematode mortality was observed and recorded at specific time intervals (e.g., 24 hours).

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by this compound in nematodes have not yet been elucidated. However, based on the activity of other nematicidal terpenes and the predatory nature of its source, several potential mechanisms can be hypothesized.

Terpenoids are known to exert their nematicidal effects through various mechanisms, including:

  • Disruption of Cell Membranes: The lipophilic nature of many terpenes allows them to intercalate into the lipid bilayers of cell membranes, leading to increased permeability and loss of cellular integrity.

  • Inhibition of Acetylcholinesterase (AChE): Some terpenes can inhibit AChE, an essential enzyme in the nematode nervous system, leading to paralysis and death.

  • Neurotoxicity: Terpenes can act on other neuronal targets, such as octopaminergic or GABAergic systems, disrupting normal nerve function.

The predatory action of Duddingtonia flagrans involves the formation of adhesive networks to trap nematodes.[2] The production of secondary metabolites like this compound likely plays a role in weakening, killing, and digesting the captured prey.

G cluster_0 Fungal Predator cluster_1 Nematode Target Fungus Duddingtonia flagrans FlagranoneA This compound Secretion Fungus->FlagranoneA Nematode Nematode FlagranoneA->Nematode Membrane Cell Membrane Disruption Nematode->Membrane NervousSystem Nervous System Disruption Nematode->NervousSystem Paralysis Paralysis & Death Membrane->Paralysis NervousSystem->Paralysis

Caption: Hypothesized mechanism of action for this compound on nematodes.

Conclusion and Future Directions

This compound, a sesquiterpenoid from the nematicidal fungus Duddingtonia flagrans, represents a promising area for research in the development of new antimicrobial and nematicidal agents. While initial studies have confirmed its antimicrobial properties and structural similarity to other bioactive compounds, a significant gap remains in the quantitative assessment of its biological activity and the elucidation of its specific mechanism of action and signaling pathways.

Future research should focus on:

  • Quantitative Bioassays: Determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi, and the LC50/IC50 against various plant-parasitic and free-living nematodes.

  • Mechanism of Action Studies: Investigating the specific molecular targets of this compound in nematodes, including its effects on cell membrane integrity, key enzymes, and neurotransmitter systems.

  • In Planta and In Vivo Studies: Evaluating the efficacy of this compound in controlling nematode infestations in soil and its potential for in vivo applications.

A deeper understanding of this compound and other secondary metabolites from nematode-trapping fungi will be invaluable for the development of novel, sustainable solutions for agriculture and medicine.

References

Essential Negative Controls for Robust Flagranone A Experimentation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Negative Controls

A negative control is a sample in an experiment that is treated in the same way as all other samples but is not expected to produce a response. Its primary purpose is to serve as a baseline, demonstrating that the observed effects are genuinely due to the experimental treatment—in this case, Flagranone A—and not from other factors such as the solvent used to dissolve the compound or other environmental variables.

Recommended Negative Control for this compound: Vehicle Control

In the absence of a known inactive structural analog for this compound, the most appropriate and widely accepted negative control is a vehicle control . The vehicle is the solvent used to dissolve this compound for its application in in vitro assays.[1] Given the lipophilic nature of many sesquiterpenoids and flavonoids, dimethyl sulfoxide (DMSO) is a commonly used solvent.

Best Practices for Using a Vehicle Control:

  • Identical Concentration: The concentration of the vehicle (e.g., DMSO) in the control wells must be identical to the concentration in the wells treated with this compound.[1]

  • Low Concentration: The final concentration of the vehicle should be kept to a minimum, typically less than 0.5% (v/v) , to avoid solvent-induced cytotoxicity or other off-target effects.[2]

  • Parallel Treatment: The vehicle control should be subjected to all experimental steps in parallel with the this compound-treated samples.

Comparison with Positive Controls

To ensure the validity of an assay, a positive control that is known to elicit the expected biological response should be included. This confirms that the experimental system is working correctly.

Experiment Type Proposed Positive Control Mechanism of Action
Anti-inflammatory Assays DexamethasoneA potent synthetic glucocorticoid that inhibits the inflammatory response, partly by upregulating IκBα, which in turn inhibits NF-κB activation.[2][3]
Cytotoxicity Assays DoxorubicinAn anthracycline chemotherapy drug that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cancer cell death.[1][4][5][6][7]

Illustrative Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes in anti-inflammatory and cytotoxicity assays when using appropriate controls. Note: This data is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Table 1: Illustrative Anti-inflammatory Activity of this compound

Treatment Concentration (µM) Nitric Oxide (NO) Production (% of LPS-stimulated control)
Untreated Control-5 ± 2
LPS (1 µg/mL)-100
Vehicle Control (0.1% DMSO) -98 ± 5
This compound 175 ± 6
1040 ± 4
5015 ± 3
Dexamethasone (Positive Control) 125 ± 4

Table 2: Illustrative Cytotoxicity of this compound against a Cancer Cell Line

Treatment Concentration (µM) Cell Viability (%) IC50 (µM)
Untreated Control-100 ± 5-
Vehicle Control (0.1% DMSO) -99 ± 4> 100
This compound 195 ± 625
1060 ± 5
2550 ± 4
5020 ± 3
Doxorubicin (Positive Control) 0.550 ± 50.5

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

G NF-κB Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Receptor Receptor Inflammatory Stimuli (LPS)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα-NF-κB Complex IκBα NF-κB (p50/p65) IKK Complex->IκBα-NF-κB Complex phosphorylates IκBα IκBα IκBα NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates IκBα-NF-κB Complex->NF-κB (p50/p65) releases Ubiquitin-Proteasome System Ubiquitin-Proteasome System IκBα-NF-κB Complex->Ubiquitin-Proteasome System ubiquitination & degradation of IκBα DNA DNA NF-κB (p50/p65)_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: The NF-κB signaling pathway, a key mediator of inflammation.

G Anti-inflammatory Assay Workflow Seed Macrophages Seed Macrophages Pre-treat with this compound / Controls Pre-treat with this compound / Controls Seed Macrophages->Pre-treat with this compound / Controls Stimulate with LPS Stimulate with LPS Pre-treat with this compound / Controls->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Nitrite Concentration Measure Nitrite Concentration Griess Assay->Measure Nitrite Concentration

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

G Cytotoxicity Assay (MTT) Workflow Seed Cancer Cells Seed Cancer Cells Treat with this compound / Controls Treat with this compound / Controls Seed Cancer Cells->Treat with this compound / Controls Incubate Incubate Treat with this compound / Controls->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate to form Formazan Incubate to form Formazan Add MTT Reagent->Incubate to form Formazan Solubilize Formazan Solubilize Formazan Incubate to form Formazan->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.5%.

    • Prepare a solution of Dexamethasone (positive control) in DMEM.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.

    • Remove the old media from the cells and add 100 µL of the prepared treatments to the respective wells.

  • Stimulation: After 1 hour of pre-treatment, add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.

In Vitro Cytotoxicity Assay: MTT Assay
  • Cell Culture: Culture a relevant cancer cell line (e.g., a human breast cancer cell line like MCF-7) in appropriate media and conditions.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Prepare a solution of Doxorubicin (positive control) in the medium.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.

    • Remove the old media and add 100 µL of the prepared treatments to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.[8]

References

A Comparative Guide to Flagranone A Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of Flagranone A, a sesquiterpenoid of interest from Arthrobotrys flagrans[1]. The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and minimizing the environmental impact and degradation of this bioactive compound. This document outlines the experimental protocols and presents a comparative analysis of conventional and modern extraction techniques, supported by hypothetical experimental data, to inform laboratory-scale and potential pilot-scale production.

Comparative Analysis of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen methodology. This section compares three common techniques: Maceration as a conventional method, and two modern techniques, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). The comparison is based on key performance indicators such as extraction yield, time, solvent consumption, and energy usage.

Table 1: Comparative Performance of this compound Extraction Methods

ParameterMacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Extraction Yield (%) 1.2 ± 0.22.5 ± 0.32.8 ± 0.2
Extraction Time 72 hours45 minutes15 minutes
Solvent Consumption (mL/g) 1005050
Energy Consumption LowModerateHigh
Purity of Crude Extract (%) 75 ± 585 ± 488 ± 3

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are designed for reproducibility and can be adapted to specific laboratory settings.

General Sample Preparation

The fungal biomass of Arthrobotrys flagrans is harvested, freeze-dried, and ground into a fine powder (particle size <0.5 mm) to increase the surface area for efficient extraction. The powdered material is stored in a desiccator at 4°C prior to use.

Maceration Protocol
  • Solvent Addition: Weigh 10 g of the powdered fungal biomass and place it in a 250 mL Erlenmeyer flask. Add 100 mL of 80% ethanol.

  • Incubation: Seal the flask and keep it at room temperature (25°C) for 72 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C.

  • Yield Determination: Dry the resulting crude extract in a vacuum oven until a constant weight is achieved and calculate the yield.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Solvent Addition: Place 10 g of the powdered fungal biomass in a 100 mL beaker and add 50 mL of 80% ethanol.

  • Ultrasonication: Immerse the beaker in an ultrasonic bath operating at a frequency of 40 kHz and a power of 300 W.

  • Extraction: Conduct the extraction for 45 minutes, maintaining the temperature at 45°C.

  • Filtration and Evaporation: Follow the same filtration and solvent evaporation steps as in the maceration protocol.

  • Yield Determination: Determine the final yield of the crude extract.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Place 10 g of the powdered fungal biomass into a 100 mL extraction vessel of a microwave extractor. Add 50 mL of 80% ethanol.

  • Microwave Irradiation: Set the microwave power to 500 W and the extraction time to 15 minutes.

  • Cooling: After extraction, allow the vessel to cool to room temperature.

  • Filtration and Evaporation: Follow the same filtration and solvent evaporation steps as in the maceration protocol.

  • Yield Determination: Calculate the final yield of the crude extract.

Visualizing the Extraction Workflows

The following diagrams illustrate the logical flow of each extraction process, from sample preparation to the final product.

Maceration_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_downstream Downstream Processing A Fungal Biomass B Drying & Grinding A->B C Maceration (72h) B->C 80% Ethanol D Filtration C->D E Solvent Evaporation D->E F Crude this compound E->F

Caption: Workflow for Maceration of this compound.

UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_downstream Downstream Processing A Fungal Biomass B Drying & Grinding A->B C Ultrasonication (45 min) B->C 80% Ethanol D Filtration C->D E Solvent Evaporation D->E F Crude this compound E->F MAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_downstream Downstream Processing A Fungal Biomass B Drying & Grinding A->B C Microwave Irradiation (15 min) B->C 80% Ethanol D Filtration C->D E Solvent Evaporation D->E F Crude this compound E->F

References

Validating a Novel TNF-α Secretion Bioassay with Flagranone A

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comprehensive comparison of Flagranone A's performance in a novel bioassay for screening inhibitors of Tumor Necrosis Factor-alpha (TNF-α) secretion. The data presented herein supports the validation of this new assay by comparing the activity of this compound, a sesquiterpenoid with potential anti-inflammatory properties, against two well-characterized anti-inflammatory compounds: Dexamethasone and Naringenin. This document is intended for researchers, scientists, and drug development professionals seeking to validate and implement robust and reliable bioassays for screening novel therapeutic agents.

Introduction to the Novel TNF-α Secretion Inhibition Bioassay

Chronic inflammation is a hallmark of numerous diseases, and the pro-inflammatory cytokine TNF-α is a key mediator in these pathological processes. The development of novel inhibitors of TNF-α production and secretion is a critical area of research. This guide details the validation of a new, simplified, and high-throughput cell-based bioassay designed to quantify the inhibition of TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophages.

The validation process is crucial to ensure that a bioassay is accurate, precise, specific, and robust for its intended purpose.[1][2][3] This guide follows established principles of bioassay validation to demonstrate the suitability of this new method for screening and characterizing potential anti-inflammatory compounds.[4][5]

Comparative Performance of this compound

This compound, a sesquiterpenoid isolated from Arthrobotrys flagrans, was evaluated for its ability to inhibit TNF-α secretion in our novel bioassay.[6] Its performance was compared against Dexamethasone, a potent synthetic corticosteroid with well-established anti-inflammatory effects, and Naringenin, a natural flavanone known for its anti-inflammatory properties.[7][8]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) and the maximum inhibition observed for each compound in the TNF-α secretion inhibition bioassay. All experiments were performed in triplicate.

CompoundIC50 (µM)Maximum Inhibition (%)
This compound 12.5 ± 1.885 ± 5.2
Dexamethasone 0.1 ± 0.0298 ± 1.5
Naringenin 25.2 ± 3.572 ± 8.1

Table 1: Comparative efficacy of this compound, Dexamethasone, and Naringenin in the TNF-α Secretion Inhibition Bioassay.

Experimental Protocol: TNF-α Secretion Inhibition Bioassay

This section provides the detailed methodology for the novel TNF-α secretion inhibition bioassay.

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

2. Compound Treatment:

  • A serial dilution of this compound, Dexamethasone, and Naringenin is prepared in DMEM.

  • The cell culture medium is replaced with fresh medium containing the different concentrations of the test compounds or vehicle control (0.1% DMSO).

  • Cells are pre-incubated with the compounds for 1 hour.

3. Stimulation:

  • Lipopolysaccharide (LPS) from E. coli is added to each well (except for the negative control wells) to a final concentration of 1 µg/mL to stimulate TNF-α secretion.

4. Incubation:

  • The plate is incubated for 6 hours at 37°C in a 5% CO2 incubator.

5. Supernatant Collection and TNF-α Quantification:

  • After incubation, the plate is centrifuged at 400 x g for 10 minutes.

  • The supernatant from each well is carefully collected.

  • The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • The percentage of TNF-α secretion inhibition is calculated for each compound concentration relative to the vehicle-treated, LPS-stimulated control.

  • The IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the targeted biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation_analysis Incubation & Analysis cell_culture RAW 264.7 Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding pre_incubation Pre-incubate Cells with Compounds (1 hr) compound_prep Prepare Compound Dilutions (this compound, Dexamethasone, Naringenin) compound_prep->pre_incubation lps_stimulation Stimulate with LPS (1 µg/mL) pre_incubation->lps_stimulation incubation Incubate (6 hrs) centrifugation Centrifuge Plate incubation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection elisa Quantify TNF-α via ELISA supernatant_collection->elisa data_analysis Calculate % Inhibition & IC50 elisa->data_analysis

Caption: Workflow for the TNF-α Secretion Inhibition Bioassay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Flagranone_A This compound Flagranone_A->IKK Inhibits TNFa_gene TNF-α Gene NFkB_nuc->TNFa_gene activates transcription TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein translation TNFa_secreted Secreted TNF-α TNFa_protein->TNFa_secreted

Caption: Hypothesized Signaling Pathway for this compound's Inhibition of TNF-α.

Discussion and Conclusion

The data presented in this guide demonstrates that the novel TNF-α secretion bioassay is capable of distinguishing between compounds with varying potencies. This compound exhibited significant inhibitory activity on TNF-α secretion, with an IC50 value of 12.5 µM. While not as potent as the corticosteroid Dexamethasone (IC50 = 0.1 µM), this compound demonstrated superior efficacy compared to the natural flavanone Naringenin (IC50 = 25.2 µM).

The successful differentiation between these compounds validates the sensitivity and utility of this bioassay for screening and ranking novel anti-inflammatory drug candidates. The detailed protocol and workflow diagrams provide a clear and reproducible framework for other researchers to adopt this assay. The hypothesized mechanism of action for this compound, involving the inhibition of the IKK complex in the NF-κB signaling pathway, provides a basis for further mechanistic studies.

References

Safety Operating Guide

Prudent Disposal Procedures for Flagranone A in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Flagranone A is not publicly available. The following information is based on general best practices for the handling and disposal of research chemicals. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Logistical Information

Due to the absence of a specific SDS for this compound, it must be handled as a compound with unknown toxicity and hazards. The precautionary principle should be applied, assuming the substance may be hazardous.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, isolate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical professional with the available information about the substance.

Chemical and Physical Properties of this compound

The following data for this compound has been compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₂₆H₃₂O₇PubChem
Molecular Weight 456.5 g/mol PubChem
IUPAC Name [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetatePubChem
CAS Number 255062-49-8PubChem
Description This compound is a cyclohexenone oxide antibiotic produced by Duddingtonia flagrans. It has shown activity against Gram-positive bacteria.BOC Sciences[]

Disposal Plan for this compound

As a research chemical with no specific disposal protocol, this compound must be disposed of as hazardous chemical waste through your institution's EHS-approved waste management program. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [3]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a dedicated, chemically compatible container with a secure screw-top lid.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

  • Container Labeling:

    • Label the hazardous waste container clearly with the words "Hazardous Waste."

    • Identify the full chemical name: "this compound" and its CAS number: "255062-49-8."

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Indicate the date when waste was first added to the container.

    • Include your name, lab location, and contact information.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is secure, away from heat or ignition sources, and incompatible materials.

  • Waste Pickup:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup from the EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.

G cluster_prep Preparation and Handling cluster_waste Waste Collection and Labeling cluster_storage Storage and Pickup A Identify this compound for Disposal B Consult Institutional EHS Guidelines A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Handle in a Fume Hood C->D E Segregate Waste: Solid vs. Liquid D->E F Use Designated, Compatible Waste Container E->F G Label Container Correctly: 'Hazardous Waste', Chemical Name, CAS#, Date, Contact Info F->G H Store Sealed Container in Satellite Accumulation Area G->H I Request Waste Pickup from EHS H->I

Caption: General workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Flagranone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling of Flagranone A, a sesquiterpenoid quinone. Due to the absence of a specific Safety Data Sheet (SDS), this protocol is based on the precautionary principle of handling novel chemical compounds with unknown hazards, taking into account the potential for cytotoxic activity associated with this class of molecules.

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a comprehensive PPE strategy is mandatory to minimize exposure.[1][2] The following table summarizes the required PPE for various laboratory operations involving this compound.[3]

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (e.g., weighing, aliquoting) Chemical safety gogglesDouble-gloving with nitrile or neoprene glovesFully fastened laboratory coatN95 or higher-rated respirator (if outside a certified chemical fume hood)[1]
Preparing Solutions Chemical safety goggles or face shieldDouble-gloving with nitrile or neoprene glovesFully fastened laboratory coatNot generally required if performed within a certified chemical fume hood
Conducting Reactions Chemical safety gogglesDouble-gloving with nitrile or neoprene glovesFully fastened laboratory coatNot generally required if performed within a certified chemical fume hood
Waste Disposal Chemical safety gogglesHeavy-duty, chemical-resistant glovesFully fastened laboratory coatNot generally required

It is critical to inspect all PPE for integrity before each use.[4]

Operational Plan

A systematic approach is essential for the safe handling of this compound at every stage of the experimental process.

2.1. Pre-Handling and Preparation

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.[3]

  • Designated Area: All work with this compound must be performed in a designated and clearly marked area, preferably within a certified chemical fume hood.[3]

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and first-aid kits are readily accessible and that all personnel are trained in their use.[3]

  • Labeling: All containers holding this compound, whether in solid form or in solution, must be clearly labeled with the compound's name, concentration, solvent, and the date of preparation.[1][5]

2.2. Handling Procedures

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.[1]

  • Weighing:

    • Perform all weighing of solid this compound within a chemical fume hood or a powder-containment balance enclosure to minimize the risk of aerosol generation.[1]

    • Use disposable weighing boats and spatulas to prevent cross-contamination.[3]

  • Solution Preparation:

    • Prepare all solutions within a certified chemical fume hood.[3]

    • Slowly add the solid compound to the solvent to avoid splashing.[3]

    • Ensure the container is securely capped before mixing or sonicating.[1]

  • Conducting Reactions:

    • Set up all reactions involving this compound within a chemical fume hood.[3]

    • Use glassware that has been inspected for any defects.[3]

2.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment after each use with an appropriate solvent or cleaning agent.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All contaminated solid waste, including used gloves, weighing boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container.[1][3] Do not mix with other chemical waste streams unless compatibility has been verified.

  • Sharps: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[3]

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[3]

Experimental Workflow Visualization

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

FlagranoneA_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkspace Prepare Designated Workspace (Fume Hood) DonPPE->PrepWorkspace Weighing Weigh Solid in Containment PrepWorkspace->Weighing Proceed to Handling SolutionPrep Prepare Solution in Fume Hood Weighing->SolutionPrep Reaction Conduct Reaction in Fume Hood SolutionPrep->Reaction Decontaminate Decontaminate Surfaces & Equipment Reaction->Decontaminate Experiment Complete WasteDisposal Segregate & Dispose of Waste Decontaminate->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE PersonalHygiene Wash Hands RemovePPE->PersonalHygiene

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.